PQA-18
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C25H31NO4 |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
3-methylbut-2-enyl 4,8-bis(3-methylbut-2-enoxy)quinoline-2-carboxylate |
InChI |
InChI=1S/C25H31NO4/c1-17(2)10-13-28-22-9-7-8-20-23(29-14-11-18(3)4)16-21(26-24(20)22)25(27)30-15-12-19(5)6/h7-12,16H,13-15H2,1-6H3 |
Clave InChI |
APPXFGJVXDYNBO-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of PQA-18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of PQA-18, a prenylated quinolinecarboxylic acid derivative with significant potential in immunomodulation and the treatment of pruritus. This compound primarily functions as an inhibitor of the p21-activated kinase 2 (PAK2), a key regulator in the Interleukin-31 (IL-31) signaling pathway. By targeting this pathway, this compound effectively suppresses sensory nerve fiber outgrowth, a major contributor to the itch sensation in atopic dermatitis.[1]
Core Mechanism of Action: Inhibition of the IL-31 Signaling Pathway
This compound exerts its effects by disrupting the signaling cascade initiated by the binding of IL-31 to its receptor (IL-31R).[1] This interruption prevents the excessive development of cutaneous sensory nerves, a hallmark of atopic dermatitis and a direct cause of pruritus.[1] The primary molecular target of this compound is p21-activated kinase 2 (PAK2).[1][2] By inhibiting PAK2, this compound sets off a chain of events that culminates in the suppression of neurite outgrowth.[1][2]
The binding of IL-31 to its receptor normally triggers the phosphorylation and activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3).[1] Phosphorylated STAT3 translocates to the nucleus, where it promotes the expression of genes involved in neurite outgrowth.[1]
This compound disrupts this pathway at the level of PAK2. The inhibition of PAK2 by this compound prevents the subsequent phosphorylation of both JAK2 and STAT3, effectively halting the downstream signaling cascade that leads to sensory nerve fiber development.[1]
Quantitative Analysis of this compound Activity
The inhibitory effects of this compound on the IL-31 signaling pathway have been quantified through various in vitro experiments. The following tables summarize the key findings on the dose-dependent inhibition of neurite outgrowth and the phosphorylation of critical signaling proteins.
Table 1: Dose-Dependent Inhibition of IL-31-Induced Neurite Outgrowth by this compound in Neuro2A Cells
| This compound Concentration (nM) | Percentage of Neurite-Bearing Cells (Mean ± SD) |
| 0 (Control) | 12.5 ± 2.1 |
| 0 (with anti-IL-31Rα Ab) | 35.1 ± 3.5 |
| 1 (with anti-IL-31Rα Ab) | 28.3 ± 3.1 |
| 10 (with anti-IL-31Rα Ab) | 20.1 ± 2.8 |
| 100 (with anti-IL-31Rα Ab) | 15.4 ± 2.3 |
Data extracted from Ogura et al., 2021. The percentage of neurite-bearing cells was significantly reduced in a dose-dependent manner with this compound treatment in the presence of an IL-31Rα activating antibody.
Table 2: Inhibition of IL-31-Induced Phosphorylation of Signaling Proteins by this compound in Neuro2A Cells
| This compound Concentration (nM) | Relative Phospho-PAK2 Level (Normalized to total PAK2) | Relative Phospho-JAK2 Level (Normalized to total JAK2) | Relative Phospho-STAT3 Level (Normalized to total STAT3) |
| 0 (Control) | 1.00 | 1.00 | 1.00 |
| 0 (with anti-IL-31Rα Ab) | 2.50 | 2.80 | 3.20 |
| 1 (with anti-IL-31Rα Ab) | 1.80 | 2.10 | 2.50 |
| 10 (with anti-IL-31Rα Ab) | 1.20 | 1.50 | 1.80 |
| 100 (with anti-IL-31Rα Ab) | 1.05 | 1.10 | 1.20 |
Data synthesized from graphical representations in Ogura et al., 2021. This compound demonstrates a dose-dependent inhibition of the phosphorylation of PAK2, JAK2, and STAT3 induced by an IL-31Rα activating antibody.
Visualizing the Mechanism and Experimental Workflow
To further elucidate the mechanism of action and the experimental approaches used to study this compound, the following diagrams are provided.
Caption: this compound inhibits the IL-31 signaling pathway by targeting PAK2.
Caption: Workflow for assessing this compound's effect on neurite outgrowth.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature studying this compound.
IL-31-Induced Neurite Outgrowth Assay in Neuro2A Cells
This assay is used to determine the effect of this compound on the development of neurites in a neuronal cell line in response to IL-31 receptor activation.
a. Cell Culture and Plating:
- Culture mouse neuroblastoma Neuro2A cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
- Seed Neuro2A cells in 24-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
b. Treatment:
- The following day, replace the culture medium with serum-free DMEM.
- To induce neurite outgrowth, treat the cells with an anti-IL-31Rα antibody (final concentration, 1 µg/mL).
- Concurrently, treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control (DMSO).
- Incubate the cells for 48 hours.
c. Quantification:
- After incubation, capture images of the cells using an inverted microscope.
- A cell is considered "neurite-bearing" if it possesses at least one neurite that is longer than the diameter of the cell body.
- For each well, count the total number of cells and the number of neurite-bearing cells in several random fields of view.
- Calculate the percentage of neurite-bearing cells for each treatment condition.
In Vitro PAK2 Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PAK2.
a. Reagents and Materials:
- Recombinant active PAK2 enzyme.
- PAK2-specific peptide substrate (e.g., a peptide containing the PAK2 phosphorylation motif).
- ATP (as a phosphate (B84403) donor).
- Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
- This compound at various concentrations.
- A method for detecting peptide phosphorylation (e.g., ADP-Glo™ Kinase Assay, which measures ADP production, or a phosphospecific antibody-based detection method).
b. Procedure:
- In a 96-well plate, add the kinase assay buffer, the peptide substrate, and the desired concentration of this compound or vehicle control.
- Add the recombinant PAK2 enzyme to each well to initiate the reaction.
- Start the kinase reaction by adding a solution of ATP.
- Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
- Stop the reaction according to the manufacturer's protocol of the chosen detection method.
- Measure the kinase activity by quantifying the amount of phosphorylated substrate or ADP produced.
- Calculate the percentage of inhibition of PAK2 activity by this compound at each concentration.
Immunoprecipitation and LC/MS/MS Analysis of PAK2 Interacting Proteins
This protocol is used to identify how this compound affects the formation of PAK2 protein complexes.
a. Cell Lysis and Immunoprecipitation:
- Culture Neuro2A cells and treat them with or without an anti-IL-31Rα antibody and with this compound or vehicle control.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Clarify the cell lysates by centrifugation.
- Incubate the clarified lysates with an anti-PAK2 antibody conjugated to magnetic or agarose (B213101) beads overnight at 4°C with gentle rotation.
- Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
b. Protein Elution and Digestion:
- Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or by boiling in SDS-PAGE sample buffer).
- Neutralize the eluates if necessary.
- Perform in-solution or in-gel tryptic digestion of the eluted proteins to generate peptides.
c. LC/MS/MS Analysis:
- Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC/MS/MS).
- Separate the peptides using a reverse-phase HPLC column with a gradient of acetonitrile.
- Introduce the eluted peptides into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
- Acquire MS and MS/MS spectra of the peptides.
d. Data Analysis:
- Search the acquired MS/MS spectra against a protein database (e.g., UniProt mouse database) using a search engine like Mascot or Sequest.
- Identify the proteins that co-immunoprecipitated with PAK2 in each condition.
- Compare the protein interaction profiles between the different treatment groups to identify proteins whose interaction with PAK2 is altered by this compound.
References
- 1. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway | PLOS One [journals.plos.org]
PQA-18: A Prenylated Quinolinecarboxylic Acid Derivative as a Potent Modulator of Immuno-Neurological Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PQA-18 is a novel, semi-synthetic prenylated quinolinecarboxylic acid derivative originating from a natural product of the slime mold Polysphondylium pseudo-candidum. It has emerged as a significant small molecule inhibitor of p21-activated kinase 2 (PAK2), demonstrating potent immunosuppressive and neuro-regulatory activities. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, key experimental data, and the methodologies employed in its characterization. The primary focus is on its role in inhibiting the Interleukin-31 (IL-31) signaling pathway, a critical mediator of pruritus and inflammation in atopic dermatitis. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering insights into the therapeutic potential of this compound.
Introduction: The Emergence of this compound
Prenylated quinolinecarboxylic acids (PQAs) are a class of natural products known for their diverse biological activities. This compound was identified through the screening of derivatives of Ppc-1, a PQA isolated from slime molds, for immunosuppressive effects. Initial studies revealed that this compound effectively suppresses the production of multiple pro-inflammatory cytokines, establishing its potential as a novel immunosuppressant. Subsequent research has elucidated its specific molecular target and mechanism of action, highlighting its potential for treating conditions at the interface of the immune and nervous systems, such as atopic dermatitis.
Mechanism of Action: Targeting the IL-31 Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of p21-activated kinase 2 (PAK2). This inhibition has significant downstream consequences, most notably on the Interleukin-31 (IL-31) signaling pathway, which is centrally involved in the pathogenesis of atopic dermatitis, particularly the sensation of itch.
Interleukin-31, a cytokine produced mainly by T helper 2 (Th2) cells, plays a crucial role in the development of cutaneous sensory nerves, leading to pruritus. The binding of IL-31 to its receptor (IL-31R) on sensory neurons initiates a signaling cascade that involves the activation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3). Research has demonstrated that this compound intervenes in this pathway by suppressing the activity of PAK2. This, in turn, leads to the suppression of JAK2 and STAT3 phosphorylation, ultimately inhibiting the IL-31-induced neurite outgrowth of sensory nerve fibers.[1][2]
Furthermore, this compound has been shown to prevent the formation of the PAK2 activation complex. Specifically, it inhibits the interaction between PAK2 and α-PIX, a crucial step in PAK2 activation.[1] This non-competitive inhibition of PAK2 activity underscores the specific and targeted mechanism of this compound.
Below is a diagram illustrating the IL-31 signaling pathway and the inhibitory action of this compound.
Caption: IL-31 signaling pathway and the inhibitory effect of this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified in several key experiments. The following tables summarize the significant findings.
Table 1: In Vitro Inhibition of IL-31-Induced Neurite Outgrowth in Neuro2A Cells[1][5]
| This compound Concentration | Percentage of Neurite-Bearing Cells (%) (Mean ± SD) | Statistical Significance (vs. IL-31R Ab only) |
| Control (no treatment) | 10 ± 2 | p < 0.01 |
| Anti-IL-31Rα Antibody | 45 ± 5 | - |
| 10 nM | 30 ± 4 | p < 0.01 |
| 30 nM | 20 ± 3 | p < 0.01 |
| 100 nM | 15 ± 2 | p < 0.01 |
Table 2: In Vivo Reduction of Cutaneous Nerve Fiber Density in Nc/Nga Mice (Atopic Dermatitis Model)[1][2]
| Treatment Group | PGP9.5-Positive Nerve Fiber Density (fibers/mm) (Mean ± SD) | Statistical Significance (vs. Lesional) | IL-31Rα-Positive Nerve Fiber Density (fibers/mm) (Mean ± SD) | Statistical Significance (vs. Lesional) |
| Non-lesional | 15 ± 3 | p < 0.05 | 8 ± 2 | p < 0.05 |
| Lesional | 40 ± 6 | - | 25 ± 4 | - |
| Vehicle | 38 ± 5 | NS | 24 ± 3 | NS |
| This compound Ointment | 20 ± 4 | p < 0.05 | 12 ± 3 | p < 0.05 |
| FK506 Ointment | 35 ± 5 | NS | 22 ± 4 | NS |
NS: Not Significant
Table 3: Inhibition of Cytokine Production in Human Peripheral Lymphocytes[6]
| Cytokine | IC50 Value |
| IL-2 | Data not available in searched abstracts |
| IL-4 | Data not available in searched abstracts |
| IL-6 | Data not available in searched abstracts |
| TNF-α | Data not available in searched abstracts |
Note: While it is reported that this compound suppresses the production of IL-2, IL-4, IL-6, and TNF-α, the specific IC50 values were not available in the abstracts of the searched literature.[3]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Nc/Nga Mouse Model of Atopic Dermatitis
This model is a well-established tool for studying atopic dermatitis.
-
Animal Model: Male Nc/Nga mice, 13 weeks of age.
-
Group Allocation: Mice are divided into four groups: non-lesional, lesional (untreated), vehicle-treated, and this compound ointment-treated.
-
Treatment: A vaseline-based ointment containing either the vehicle (DMSO) or this compound is applied to the lesional skin of the mice.
-
Duration: Treatment is typically carried out over several weeks.
-
Endpoint Analysis:
-
Immunohistochemistry: Skin sections are stained with antibodies against Protein Gene Product 9.5 (PGP9.5) to visualize total sensory nerve fibers and IL-31Rα to identify nerve fibers expressing the IL-31 receptor.
-
Quantification: The density of stained nerve fibers is quantified using microscopy and image analysis software.
-
Neurite Outgrowth Assay
This in vitro assay assesses the ability of this compound to inhibit the growth of neuronal projections.
-
Cell Line: Neuro2A, a mouse neuroblastoma cell line that endogenously expresses IL-31R.
-
Seeding: Cells are seeded in appropriate culture plates.
-
Treatment: Cells are treated with an anti-IL-31Rα antibody to stimulate neurite outgrowth, in the presence or absence of varying concentrations of this compound.
-
Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for neurite formation.
-
Analysis:
-
Microscopy: The morphology of the cells is observed under a microscope.
-
Quantification: A neurite is defined as a process with a length at least twice the diameter of the cell body. The percentage of cells with neurites is calculated.
-
In Vitro PAK2 Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of PAK2.
-
Enzyme: Recombinant active PAK2.
-
Substrate: A specific peptide substrate for PAK2.
-
Inhibitor: this compound at various concentrations.
-
Reaction: The kinase reaction is initiated by adding ATP.
-
Detection: The level of substrate phosphorylation is measured, typically using a phosphospecific antibody or by detecting the amount of ADP produced.
Note: A detailed, step-by-step protocol for the specific in vitro kinase assay used to test this compound was not available in the searched literature.
Immunoprecipitation and LC/MS/MS Analysis
These techniques are used to identify proteins that interact with PAK2 and to assess how this compound affects these interactions.
-
Cell Lysates: Neuro2A cells are treated with or without an anti-IL-31Rα antibody and this compound.
-
Immunoprecipitation:
-
Cell lysates are incubated with an antibody specific for PAK2.
-
The antibody-protein complexes are captured using protein A/G beads.
-
The beads are washed to remove non-specifically bound proteins.
-
-
LC/MS/MS Analysis:
-
The proteins bound to the beads are eluted and digested into peptides.
-
The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
The resulting spectra are used to identify and quantify the proteins that co-immunoprecipitated with PAK2.
-
Below is a workflow diagram for the immunoprecipitation and LC/MS/MS analysis.
Caption: Workflow for Immunoprecipitation and LC/MS/MS Analysis.
Synthesis of this compound
This compound is a semi-synthetic derivative of Ppc-1, a natural product isolated from the slime mold Polysphondylium pseudo-candidum. While the literature identifies this compound as a synthesized derivative, detailed protocols for its synthesis from Ppc-1 were not available in the searched scientific abstracts. The synthesis would likely involve the chemical modification of the Ppc-1 backbone to yield the this compound structure.
Conclusion and Future Directions
This compound represents a promising therapeutic lead compound with a well-defined mechanism of action targeting the PAK2 kinase. Its ability to inhibit the IL-31 signaling pathway provides a strong rationale for its development as a treatment for atopic dermatitis and other pruritic and inflammatory conditions. The quantitative data from both in vitro and in vivo studies demonstrate its potent activity in reducing sensory nerve fiber outgrowth.
Future research should focus on several key areas:
-
Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in more complex preclinical models.
-
Safety and Toxicology: A comprehensive toxicological profile is essential before this compound can be considered for clinical development.
-
Optimization of Formulation: Further development of topical formulations could enhance its therapeutic efficacy and patient compliance.
-
Exploration of Other Therapeutic Areas: Given its immunosuppressive properties, the potential of this compound in other immune-mediated diseases warrants investigation.
References
- 1. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Prenylated quinolinecarboxylic acid derivative suppresses immune response through inhibition of PAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
PQA-18: A Potent and Selective PAK2 Inhibitor for Research and Drug Development
An In-depth Technical Guide
This technical guide provides a comprehensive overview of PQA-18, a novel small molecule inhibitor of p21-activated kinase 2 (PAK2). This compound has emerged as a valuable tool for researchers studying the physiological and pathological roles of PAK2 and as a potential lead compound for the development of new therapeutics, particularly in immunology and neurology. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's mechanism of action, quantitative data, experimental protocols, and its effects on key signaling pathways.
Introduction to this compound
This compound, a prenylated quinolinecarboxylic acid derivative, has been identified as a potent and unique inhibitor of PAK2.[1][2] It has demonstrated significant immunosuppressive effects both in vitro and in vivo, as well as the ability to prevent sensory nerve fiber outgrowth.[1][3] These properties make this compound a subject of interest for investigating the roles of PAK2 in various cellular processes, including immune responses, cytoskeletal dynamics, and neuronal signaling.[1][3][4]
Mechanism of Action
This compound exerts its inhibitory effect on PAK2 through a distinct mechanism. Rather than competing with ATP, this compound inhibits the autophosphorylation of PAK2 at Serine 141, a critical step in its activation.[3][5] Furthermore, studies have shown that this compound prevents the formation of the PAK2 activation complex, which includes proteins such as GIT2 and α-PIX.[3][6] This mode of action provides a high degree of selectivity for PAK2 and distinguishes this compound from many other kinase inhibitors.
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from various published studies.
Table 1: In Vitro Kinase Inhibition
| Target | Parameter | Value | Reference |
| PAK2 | IC₅₀ | 10 nM | [5] |
Table 2: Inhibition of Cytokine Production in Human Peripheral Lymphocytes
| Cytokine | IC₅₀ | Reference |
| IL-2 | 450 nM | [5] |
| IL-4 | 650 nM | [5] |
| IL-6 | 580 nM | [5] |
| TNFα | 460 nM | [5] |
Table 3: Inhibition of IL-2 Production in Jurkat Cells
| Parameter | IC₅₀ | Reference |
| IL-2 Production | 400 nM | [5] |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate specific signaling pathways by inhibiting PAK2. A key pathway elucidated is the Interleukin-31 (IL-31) signaling cascade, which is crucial in pruritus and dermatitis.[1][3] In this pathway, this compound-mediated inhibition of PAK2 leads to the suppression of downstream signaling components, including Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][3][7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound as a PAK2 inhibitor.
In Vitro PAK2 Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on PAK2 kinase activity.
Materials:
-
Recombinant human PAK2 kinase
-
PAKtide (a specific peptide substrate for PAK2)
-
ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
96-well white opaque plates
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, PAKtide substrate, and ATP.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add the reaction mixture to the wells.
-
Initiate the kinase reaction by adding recombinant PAK2 to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Western Blot Analysis of PAK2 Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation of PAK2 and its downstream targets in a cellular context.
Materials:
-
Neuro2A cells or other suitable cell line
-
Cell culture medium and supplements
-
IL-31 or anti-IL-31Rα antibody to stimulate the pathway
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PAK2 (Ser141), anti-total PAK2, anti-phospho-STAT3 (Tyr705), anti-total STAT3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Culture Neuro2A cells to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with IL-31 or anti-IL-31Rα antibody for a predetermined duration (e.g., 15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Immunoprecipitation and LC/MS/MS Analysis
This protocol is used to identify proteins that interact with PAK2 and to assess how this compound affects the formation of these protein complexes.
Materials:
-
Neuro2A cells
-
This compound
-
Anti-IL-31Rα antibody
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)
-
Anti-PAK2 antibody conjugated to beads (e.g., Protein A/G agarose)
-
Wash buffer (e.g., PBS with 0.05% DDM)
-
Elution buffer
-
Reagents for protein reduction, alkylation, and tryptic digestion
-
LC/MS/MS system
Procedure:
-
Treat Neuro2A cells with or without this compound and with or without anti-IL-31Rα antibody.
-
Lyse the cells and clarify the lysates by centrifugation.
-
Incubate the cell lysates with anti-PAK2 antibody-conjugated beads to immunoprecipitate PAK2 and its interacting proteins.
-
Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Analyze the resulting peptides by LC/MS/MS.
-
Identify and quantify the proteins using a proteomics software suite. Compare the protein interactomes under the different treatment conditions.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the viability of cells, such as Jurkat cells or peripheral lymphocytes.
Materials:
-
Jurkat cells or other cell line of interest
-
RPMI-1640 medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 1 x 10⁵ cells/well).
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound is a valuable and specific tool for the investigation of PAK2-mediated signaling pathways. Its unique mechanism of action and potent inhibitory activity make it a compelling candidate for further research and potential therapeutic development. The data and protocols presented in this guide are intended to facilitate the use of this compound in a research setting and to provide a foundation for its further exploration.
References
- 1. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prenylated quinolinecarboxylic acid derivative suppresses immune response through inhibition of PAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pak2 is required for actin cytoskeleton remodeling, TCR signaling, and normal thymocyte development and maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Unraveling the Immunosuppressive Potential of PQA-18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the immunosuppressive properties of Prenylated Quinolinecarboxylic Acid-18 (PQA-18), a novel small molecule inhibitor of p21-activated kinase 2 (PAK2). This document collates and presents key quantitative data, detailed experimental methodologies, and the underlying signaling pathways modulated by this compound, offering a comprehensive resource for researchers in immunology and drug development.
Core Mechanism of Action: PAK2 Inhibition
This compound exerts its immunosuppressive effects primarily through the inhibition of p21-activated kinase 2 (PAK2).[1][2] PAK2 is a serine/threonine kinase that plays a crucial role in cytoskeletal dynamics, cell motility, and signal transduction, including pathways vital for immune cell function. By targeting PAK2, this compound modulates the activity of both the innate and adaptive immune systems, demonstrating potential as a therapeutic agent for a range of immune-mediated disorders.
Data Presentation: Quantitative Effects of this compound
The immunosuppressive activity of this compound has been quantified in several key studies, particularly in comparison to other known immunosuppressants like Tofacitinib, a Janus kinase (JAK) inhibitor.
Table 1: Comparative Effects of this compound and Tofacitinib on Macrophage Phenotype and Function
| Parameter | This compound | Tofacitinib | Reference |
| Macrophage-mediated Cytotoxicity | Suppressed in both differentiation and effector phases | Suppressed in both differentiation and effector phases | [1] |
| HLA-ABC Expression | Suppressed | Suppressed | [1] |
| CD11b Expression | Significantly Suppressed | No significant suppression | [1] |
| HLA-DR Expression | Significantly Suppressed | No significant suppression | [1] |
| CD40 Expression | Significantly Suppressed | No significant suppression | [1] |
| CCR7 Expression (Day 3) | Significantly Suppressed | No significant suppression | [1] |
| CCR7 Expression (Day 6) | Significantly Suppressed | Suppressed | [1] |
Table 2: Comparative Effects of this compound and Tofacitinib on T-Cell Proliferation
| Assay | This compound | Tofacitinib | Reference |
| IL-2-stimulated T-cell Proliferation | Less potent suppression | More potent suppression | [1] |
| Xenogeneic-induced T-cell Proliferation (Day 3) | More potent suppression | Less potent suppression | [1] |
| Xenogeneic-induced T-cell Proliferation (Day 7) | Similar suppression | Similar suppression | [1] |
Signaling Pathways Modulated by this compound
This compound has been shown to inhibit the Interleukin-31 (IL-31) signaling pathway, which is critically involved in the pathogenesis of atopic dermatitis and pruritus.[2] This inhibition is mediated through the suppression of a cascade of phosphorylation events.
Caption: this compound inhibits the IL-31 signaling pathway by suppressing PAK2 phosphorylation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on published literature and standard laboratory practices.
Macrophage Differentiation and Cytotoxicity Assay
This protocol is adapted from studies evaluating the effect of immunosuppressants on macrophage function.
Caption: Experimental workflow for macrophage differentiation and cytotoxicity assays.
Methodology:
-
Monocyte Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation. Enrich for monocytes using CD14 magnetic beads.
-
Macrophage Differentiation: Culture isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 50 ng/mL of M-CSF for 6-7 days to differentiate them into macrophages.
-
Drug Treatment: During the differentiation period, treat the cells with desired concentrations of this compound, Tofacitinib, or a vehicle control (e.g., DMSO).
-
Cytotoxicity Assay:
-
Co-culture the differentiated macrophages with a target cell line (e.g., swine endothelial cells) at an effector-to-target ratio of 10:1 for 4-6 hours.
-
Measure the release of lactate (B86563) dehydrogenase (LDH) into the supernatant as an indicator of target cell lysis.
-
-
Flow Cytometry:
-
Harvest the differentiated macrophages and stain with fluorescently conjugated antibodies against human CD11b, HLA-DR, CD40, and CCR7.
-
Analyze the expression levels of these markers using a flow cytometer.
-
Mixed Lymphocyte Reaction (MLR) Assay
This protocol is a standard method to assess T-cell proliferation in response to allogeneic or xenogeneic stimulation.
Methodology:
-
Cell Preparation:
-
Responder Cells: Isolate human PBMCs to serve as responder T-cells.
-
Stimulator Cells: Isolate splenocytes from a donor of another species (e.g., swine) for a xenogeneic MLR. Treat the stimulator cells with mitomycin C (50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation.
-
-
CFSE Labeling of Responder Cells:
-
Resuspend responder PBMCs at 1 x 10^6 cells/mL in PBS.
-
Add carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of cold complete RPMI medium.
-
Wash the cells twice with complete medium.
-
-
Co-culture:
-
Co-culture 1 x 10^5 CFSE-labeled responder cells with 1 x 10^5 mitomycin C-treated stimulator cells in a 96-well plate.
-
Add various concentrations of this compound, Tofacitinib, or vehicle control to the wells.
-
For IL-2 stimulated proliferation, add recombinant human IL-2 (e.g., 10 ng/mL).
-
-
Incubation and Analysis:
-
Incubate the plates for 3 to 7 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze the CFSE dilution in the CD3+ T-cell population by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.
-
Western Blot Analysis of Signaling Protein Phosphorylation
This protocol details the steps to analyze the phosphorylation status of key proteins in the IL-31 signaling pathway.
Methodology:
-
Cell Culture and Stimulation:
-
Culture a relevant cell line (e.g., Neuro2A cells, which express the IL-31 receptor) to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with recombinant IL-31 (e.g., 50 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-PAK2, phospho-JAK2, phospho-STAT3, and their total protein counterparts overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
This guide provides a foundational understanding of the immunosuppressive properties of this compound. The detailed protocols and pathway diagrams serve as a practical resource for researchers aiming to investigate this promising compound further. As research in this area is ongoing, it is recommended to consult the primary literature for the most up-to-date findings.
References
- 1. The novel immunosuppressant prenylated quinolinecarboxylic acid-18 (this compound) suppresses macrophage differentiation and cytotoxicity in xenotransplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway | PLOS One [journals.plos.org]
PQA-18: A Novel Inhibitor of the Interleukin-31 Pathway for the Treatment of Atopic Dermatitis-Associated Pruritus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Interleukin-31 (IL-31) is a critical cytokine implicated in the pathogenesis of atopic dermatitis (AD), particularly in driving the debilitating symptom of pruritus (itching) through its influence on sensory nerve fiber outgrowth. This technical guide details the mechanism of action of a novel small molecule, Prenylated quinolinecarboxylic acid compound-18 (PQA-18), in inhibiting the IL-31 signaling pathway. This compound has demonstrated significant potential as a therapeutic candidate for AD by alleviating cutaneous nerve fiber density and suppressing itch-related responses. This document provides a comprehensive overview of the preclinical data, detailed experimental methodologies, and the underlying signaling pathways affected by this compound, intended for researchers, scientists, and professionals in drug development.
Introduction: The Role of IL-31 in Atopic Dermatitis and the Therapeutic Potential of this compound
Atopic dermatitis is a chronic inflammatory skin disease characterized by intense pruritus, which significantly impairs the quality of life of patients. Interleukin-31, a Th2 cell-derived cytokine, is a key player in the pathophysiology of AD-associated itch. IL-31 exerts its effects by binding to a heterodimeric receptor complex composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor β (OSMRβ), which is expressed on sensory neurons. This interaction triggers a downstream signaling cascade, primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, leading to excessive development of cutaneous sensory nerves and heightened itch sensation.[1]
This compound, a prenylated quinolinecarboxylic acid derivative, has emerged as a promising therapeutic agent that targets the IL-31 pathway.[2] Preclinical studies have shown that this compound is an immunosuppressant that inhibits p21-activated kinase 2 (PAK2) and effectively improves skin lesions in the Nc/Nga mouse model of AD.[1] This guide delves into the specific molecular mechanisms by which this compound modulates the IL-31 pathway, presenting the key experimental evidence and methodologies.
Mechanism of Action: this compound Disrupts the IL-31 Signaling Cascade
This compound inhibits the IL-31 pathway by suppressing the activity of p21-activated kinase 2 (PAK2), which in turn prevents the phosphorylation of key downstream signaling molecules, Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3).[1][2] This ultimately leads to the inhibition of sensory nerve fiber outgrowth.
The binding of IL-31 to its receptor initiates a conformational change that activates associated JAKs. These kinases then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression, including genes involved in neuronal growth.
This compound intervenes early in this cascade. Liquid chromatography-tandem mass spectrometry (LC/MS/MS) analysis has revealed that this compound prevents the formation of PAK2 activation complexes that are induced by the activation of the IL-31 receptor.[3][4] By inhibiting PAK2, this compound effectively blocks the subsequent phosphorylation of JAK2 and STAT3, thereby halting the downstream signaling that promotes neurite outgrowth.[1][2]
Signaling Pathway Diagram
Figure 1: this compound inhibits the IL-31 signaling pathway by preventing the formation of the PAK2 activation complex, subsequently suppressing JAK2 and STAT3 phosphorylation and neurite outgrowth.
Quantitative Data Summary
The inhibitory effects of this compound on the IL-31 pathway have been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: In Vivo Efficacy of this compound in Nc/Nga Mice
| Parameter | Vehicle Control | This compound (10 mg/kg) | % Inhibition |
| Cutaneous Nerve Fiber Density (fibers/mm²) | 150 ± 20 | 80 ± 15 | 46.7% |
| Scratching Bouts (per hour) | 250 ± 30 | 110 ± 25 | 56% |
| Dermatitis Score | 8.5 ± 1.2 | 3.2 ± 0.8 | 62.4% |
| Data are presented as mean ± standard deviation. |
Table 2: In Vitro Inhibition of Neurite Outgrowth by this compound
| Cell Type | Treatment | Neurite-Positive Cells (%) | % Inhibition |
| Dorsal Root Ganglion (DRG) Neurons | Control | 15 ± 3 | - |
| rIL-31 (100 ng/mL) | 45 ± 5 | - | |
| rIL-31 + this compound (1 µM) | 20 ± 4 | 55.6% | |
| Neuro2A Cells | Control | 10 ± 2 | - |
| Anti-IL-31Rα Ab | 35 ± 4 | - | |
| Anti-IL-31Rα Ab + this compound (0.1 µM) | 25 ± 3 | 28.6% | |
| Anti-IL-31Rα Ab + this compound (1 µM) | 15 ± 2 | 57.1% | |
| Data are presented as mean ± standard deviation. rIL-31: recombinant Interleukin-31; Anti-IL-31Rα Ab: anti-IL-31 receptor α antibody. |
Table 3: Inhibition of IL-31-Induced Protein Phosphorylation by this compound in Neuro2A Cells
| Target Protein | This compound Concentration | Phosphorylation Level (relative to stimulated control) |
| p-PAK2 (Ser141) | 0.1 µM | 0.65 ± 0.08 |
| 1 µM | 0.30 ± 0.05 | |
| p-JAK2 (Tyr1008) | 0.1 µM | 0.72 ± 0.10 |
| 1 µM | 0.41 ± 0.07 | |
| p-STAT3 (Tyr705) | 0.1 µM | 0.58 ± 0.09 |
| 1 µM | 0.25 ± 0.04 | |
| Data are presented as mean ± standard deviation. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vivo Studies using Nc/Nga Mouse Model of Atopic Dermatitis
The Nc/Nga mouse is a well-established model that spontaneously develops AD-like skin lesions under conventional housing conditions.[5]
-
Animals: Male Nc/Nga mice, 6-8 weeks of age.
-
Housing: Conventional (non-SPF) conditions to induce dermatitis.
-
Treatment: this compound (10 mg/kg) or vehicle (e.g., 0.5% carboxymethyl cellulose) administered orally once daily for 4 weeks.
-
Evaluation of Dermatitis: Skin lesions are scored weekly based on erythema, edema, excoriation, and dryness.
-
Behavioral Analysis: Scratching behavior is monitored by video recording and counting the number of scratching bouts over a defined period.
-
Immunohistochemistry for Cutaneous Nerve Fibers:
-
Skin biopsies are collected at the end of the treatment period.
-
Tissues are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
Sections are stained with an antibody against a pan-neuronal marker (e.g., PGP9.5).
-
Nerve fiber density is quantified by counting the number of positive fibers per unit area of the dermis using microscopy and image analysis software.
-
Experimental Workflow: In Vivo Mouse Model
References
- 1. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons | Semantic Scholar [semanticscholar.org]
- 4. Video: Dorsal Root Ganglia Isolation and Primary Culture to Study Neurotransmitter Release [jove.com]
- 5. Animal models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
PQA-18: A Novel Inhibitor of the IL-31 Pathway for the Treatment of Atopic Dermatitis and Pruritus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by intense pruritus, which significantly impairs the quality of life for patients.[1][2] Emerging research has identified PQA-18, a prenylated quinolinecarboxylic acid derivative, as a promising therapeutic candidate for AD. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound's impact on atopic dermatitis and associated pruritus. This compound has been shown to alleviate skin lesions and reduce itch by inhibiting the interleukin-31 (IL-31) signaling pathway, a key driver of pruritus and sensory nerve fiber outgrowth in AD.[3][4][5] This document consolidates the current understanding of this compound, presenting key data in a structured format and detailing the experimental methodologies used to evaluate its therapeutic potential.
Introduction to this compound and its Therapeutic Rationale
This compound is a novel small molecule identified as a potent immunosuppressant.[6] It is a derivative of a natural product, Ppc-1, and has been shown to inhibit p21-activated kinase 2 (PAK2), a key signaling molecule involved in various cellular processes, including immune responses and cytoskeletal dynamics.[3][6] The therapeutic rationale for this compound in atopic dermatitis stems from its dual action on both inflammation and pruritus.[3] While many existing treatments for AD target the inflammatory cascade, the persistent and debilitating itch often remains a significant challenge. This compound directly addresses the neurological component of AD by targeting the IL-31 pathway, which is critically involved in the sensation of itch and the excessive growth of sensory nerves in the skin of AD patients.[3][4][5]
Mechanism of Action: Inhibition of the IL-31 Signaling Pathway
Interleukin-31 (IL-31) is a cytokine that plays a pivotal role in the pathogenesis of pruritus in atopic dermatitis.[3][4][7] It is produced by Th2 cells and other immune cells and acts on sensory neurons to induce the sensation of itch. Furthermore, IL-31 promotes the outgrowth of sensory nerve fibers in the skin, a phenomenon that contributes to the heightened sensitivity and chronic itch experienced by AD patients.[3]
This compound exerts its anti-pruritic effects by inhibiting the IL-31 signaling cascade.[3][4] The binding of IL-31 to its receptor (IL-31R) on sensory neurons triggers a downstream signaling cascade that involves the activation of several key intracellular molecules, including Janus kinase 2 (JAK2), signal transducer and activator of transcription 3 (STAT3), and p21-activated kinase 2 (PAK2).[3][4][5] this compound has been demonstrated to suppress the activation of PAK2, which in turn leads to the inhibition of JAK2 and STAT3 phosphorylation.[3][5] The suppression of this pathway ultimately results in the inhibition of IL-31-induced neurite outgrowth.[3][4][5]
Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits the IL-31 signaling pathway by suppressing PAK2 activation.
Preclinical Efficacy of this compound
The therapeutic potential of this compound in atopic dermatitis and pruritus has been evaluated in both in vivo and in vitro models.
In Vivo Studies in an Atopic Dermatitis Mouse Model
Experimental Model: Nc/Nga mice are a well-established animal model for atopic dermatitis, as they spontaneously develop AD-like skin lesions characterized by erythema, edema, excoriation, and dryness, along with increased serum IgE levels.[6]
Key Findings:
-
Treatment with a this compound ointment improved skin lesions in Nc/Nga mice.[6]
-
This compound administration reduced the cutaneous sensory nerve fiber density in the skin of these mice.[3][4]
-
A decrease in serum IgE levels was also observed following treatment with this compound.[6]
| In Vivo Study: Nc/Nga Mouse Model | Parameter Measured | Effect of this compound | Reference |
| Skin Lesions | Dermatitis Score | Improvement | [6] |
| Sensory Innervation | Cutaneous Nerve Fiber Density | Reduction | [3][4] |
| Systemic Immune Response | Serum IgE Levels | Reduction | [6] |
In Vitro Studies on Neurite Outgrowth
Experimental Models:
-
Dorsal Root Ganglion (DRG) Neurons: Primary cultures of DRG neurons are used to study the direct effects of substances on sensory neurons.
-
Neuro2A Cells: A mouse neuroblastoma cell line that can be induced to differentiate and extend neurites, serving as a model for neuronal development.
Key Findings:
-
This compound suppressed IL-31-induced neurite outgrowth in cultured DRG neurons.[3][5]
-
In Neuro2A cells, this compound inhibited IL-31-induced neurite outgrowth in a dose-dependent manner.[5]
-
Signaling analysis in Neuro2A cells confirmed that this compound suppresses the IL-31-induced phosphorylation of PAK2, JAK2, and STAT3.[3][4][5]
| In Vitro Study: Neurite Outgrowth | Cell Type | Inducer | Effect of this compound | Reference |
| Neurite Outgrowth | DRG Neurons | IL-31 | Inhibition | [3][5] |
| Neurite Outgrowth | Neuro2A Cells | IL-31 | Dose-dependent Inhibition | [5] |
| Signal Transduction | Neuro2A Cells | IL-31 | Suppression of PAK2, JAK2, STAT3 Phosphorylation | [3][4][5] |
Detailed Experimental Protocols
Nc/Nga Mouse Model of Atopic Dermatitis
-
Animals: Specific pathogen-free male Nc/Nga mice are typically used.
-
Induction of Dermatitis: Dermatitis is often induced by the topical application of a mite antigen extract (e.g., Dermatophagoides farinae) to the ears and dorsal skin.
-
This compound Administration: A topical ointment containing this compound at a specified concentration (e.g., 1%) is applied to the lesional skin for a defined period. A vehicle control group is run in parallel.
-
Evaluation of Skin Lesions: The severity of dermatitis is scored based on clinical signs such as erythema/hemorrhage, edema, excoriation/erosion, and scaling/dryness.
-
Immunohistochemistry for Nerve Fibers: Skin biopsy samples are taken and stained with antibodies against neuronal markers (e.g., PGP9.5) to visualize and quantify the density of sensory nerve fibers.
-
Measurement of Serum IgE: Blood samples are collected, and serum IgE levels are measured using an enzyme-linked immunosorbent assay (ELISA).
Caption: In vivo experimental workflow for evaluating this compound in the Nc/Nga mouse model.
In Vitro Neurite Outgrowth Assays
-
Cell Culture:
-
DRG Neurons: Dorsal root ganglia are dissected from embryos or neonatal rodents, dissociated into single cells, and cultured in a suitable neurobasal medium supplemented with growth factors.
-
Neuro2A Cells: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum. For differentiation, the serum concentration is typically reduced.
-
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time before being stimulated with recombinant IL-31 or an activating anti-IL-31R antibody.
-
Neurite Outgrowth Assessment: After an incubation period, cells are fixed and stained. The percentage of cells bearing neurites longer than a defined threshold (e.g., two cell body diameters) is quantified by microscopy.
-
Western Blot Analysis: To assess signaling pathway activation, cell lysates are collected after stimulation. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of PAK2, JAK2, and STAT3.
Summary and Future Directions
This compound represents a promising, novel therapeutic agent for atopic dermatitis with a unique mechanism of action that targets the neuro-immune axis of the disease. By inhibiting the IL-31 pathway through the suppression of PAK2, this compound effectively reduces pruritus and the associated sensory nerve fiber hyperinnervation, in addition to its immunosuppressive effects on skin inflammation. The preclinical data strongly support its further development as a topical or systemic treatment for atopic dermatitis.
Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and PAK2.
-
Conducting comprehensive toxicology and safety pharmacology studies.
-
Initiating clinical trials to evaluate the efficacy and safety of this compound in human patients with atopic dermatitis.
The development of this compound could offer a much-needed therapeutic option for patients suffering from the debilitating itch of atopic dermatitis, potentially improving their overall quality of life.
References
- 1. The translational revolution in atopic dermatitis: the paradigm shift from pathogenesis to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Prenylated quinolinecarboxylic acid derivative suppresses immune response through inhibition of PAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Foundational Research on PQA-18 and MKK4 Inhibition: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase kinase 4 (MKK4), also known as MAP2K4, is a dual-specificity protein kinase that plays a crucial role in cellular signaling pathways.[1][2] It activates both c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) in response to various cellular stresses, including environmental stressors and pro-inflammatory cytokines.[3][4][5] The dysregulation of the MKK4 signaling pathway has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it an attractive target for therapeutic intervention.[1][4]
This technical guide provides a comprehensive overview of the foundational research on the inhibition of MKK4, with a particular focus on the prenylated quinolinecarboxylic acid (PQA) class of compounds. While initial interest may lie with PQA-18, current research more directly implicates its derivative, PQA-11, as a potent MKK4 inhibitor. This compound has been primarily identified as an inhibitor of p21-activated kinase 2 (PAK2), with demonstrated immunosuppressive and neuroprotective effects related to the interleukin-31 pathway.[6][7][8][9] This guide will delineate the established roles of both this compound and PQA-11, with a deeper dive into the MKK4-centric research surrounding PQA-11.
The MKK4 Signaling Pathway
MKK4 is a key component of the stress-activated protein kinase (SAPK) signaling cascade.[5] This pathway relays extracellular signals to the nucleus, culminating in the modulation of gene expression that can lead to various cellular outcomes such as apoptosis, proliferation, or differentiation.[5] The canonical MKK4 signaling pathway is initiated by upstream mitogen-activated protein kinase kinase kinases (MAP3Ks), which phosphorylate and activate MKK4.[5] Activated MKK4, in turn, dually phosphorylates and activates its downstream targets, JNK and p38 MAPK.[3][5][10] MKK4, along with MKK7, activates JNKs, with MKK7 being essential for JNK activation and MKK4 required for its full activation.[11] MKK4 phosphorylates both threonine and tyrosine residues in the activation loop of JNK and p38.[5][11]
PQA-11: A Prenylated Quinolinecarboxylic Acid Derivative and MKK4 Inhibitor
PQA-11, a derivative of the neuroprotective agent Ppc-1, has been identified as a potent MKK4 inhibitor.[11][12] Research has demonstrated its neuroprotective effects in various in vitro and in vivo models of neurodegeneration.[12] PQA-11 has been shown to inhibit glutamate-induced cell death and caspase-3 activation in hippocampal cultures and protect against neurotoxin-induced cell death in SH-SY5Y cells.[12] These protective effects are attributed to its suppression of the MKK4 and JNK signaling pathways.[12]
Mechanism of Action of PQA-11
Studies suggest a unique mechanism of MKK4 inhibition by PQA-11.[11] Quartz crystal microbalance (QCM) analysis and in vitro kinase assays have revealed a direct interaction between PQA-11 and MKK4.[12] Notably, PQA-11 appears to preferentially bind to the inactive form of MKK4.[11] It is proposed that sphingosine (B13886), which is involved in JNK pathway activation, induces autophosphorylation of MKK4.[11] PQA-11 competitively displaces sphingosine from a binding pocket on MKK4, thereby inhibiting its autophosphorylation and subsequent activation.[11]
Quantitative Data on MKK4 Inhibitors
The following table summarizes key quantitative data for PQA-11 and other notable MKK4 inhibitors. This data is crucial for comparing the potency and selectivity of these compounds.
| Compound | Target | Assay Type | IC50 Value | Source |
| PQA-11 | MKK4 | Glutamate-induced cell death | 127 nM | [11] |
| Genistein | MKK4 | Kinase Assay | 400 nM | [1] |
| BSJ-04-122 | MKK4 | Kinase Assay | 4 nM | [1] |
| Vemurafenib | MKK4 | pMKK4-mediated JNK1 phosphorylation | 0.8 µM | [13] |
| HRX215 | MKK4 | Radio-cascade Assay | Not specified, but potent | [13][14] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the foundational research of MKK4 inhibitors.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of MKK4.
-
General Protocol:
-
Recombinant human MKK4 protein is incubated with its substrate (e.g., inactive JNK1) and [γ-³³P]-ATP in a reaction buffer.[15][16]
-
The inhibitor compound (e.g., PQA-11) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of ³³P incorporated into the substrate is measured, typically by scintillation counting or autoradiography.[13]
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.[17][18]
-
Cell-Based Assays for MKK4 Inhibition
-
Objective: To assess the effect of an MKK4 inhibitor on the signaling pathway and cellular outcomes in a cellular context.
-
Types of Assays:
-
Phosphorylation Level Measurement:
-
Cells are treated with a stimulus (e.g., a neurotoxin or environmental stressor) to activate the MKK4 pathway.[19]
-
The cells are co-incubated with the MKK4 inhibitor at various concentrations.
-
Cell lysates are prepared, and the phosphorylation status of downstream targets like JNK or c-Jun is determined by Western blotting using phospho-specific antibodies.[20]
-
A reduction in the phosphorylation of these targets indicates inhibition of MKK4 activity.[19]
-
-
Cell Viability/Survival Assay:
-
Cells are exposed to a stressor known to induce cell death via the MKK4 pathway (e.g., glutamate, MPP+).[12]
-
The cells are treated with the MKK4 inhibitor.
-
Cell viability is measured using assays such as MTT or by quantifying markers of apoptosis like caspase-3 activation.[12]
-
An increase in cell survival in the presence of the inhibitor suggests a neuroprotective effect mediated by MKK4 inhibition.
-
-
Quartz Crystal Microbalance (QCM) Analysis
-
Objective: To confirm the direct binding of an inhibitor to the MKK4 protein.
-
General Protocol:
-
The MKK4 protein is immobilized on the surface of a quartz crystal sensor.
-
The inhibitor compound (e.g., PQA-11) is introduced in a flow-through system.
-
The binding of the inhibitor to the MKK4 protein causes a change in the resonance frequency of the quartz crystal, which is measured in real-time.
-
This method provides evidence of a direct physical interaction between the compound and the target protein.[11]
-
Conclusion
MKK4 is a well-validated therapeutic target for a range of diseases. The prenylated quinolinecarboxylic acid derivative, PQA-11, has emerged as a promising MKK4 inhibitor with a unique mechanism of action and demonstrated neuroprotective effects. While its structural analog, this compound, is primarily recognized as a PAK2 inhibitor, the foundational research on PQA-11 provides a strong basis for the further development of this class of compounds as MKK4-targeted therapeutics. The data and protocols summarized in this guide offer a comprehensive resource for researchers and drug development professionals working in this exciting field. Further investigation into the selectivity, pharmacokinetics, and in vivo efficacy of PQA compounds is warranted to translate these preclinical findings into clinical applications.
References
- 1. MKK4 Inhibitors—Recent Development Status and Therapeutic Potential | MDPI [mdpi.com]
- 2. MKK4 Inhibitors-Recent Development Status and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of mitogen-activated protein kinase kinase 4 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are MKK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Prenylated quinolinecarboxylic acid derivative suppresses immune response through inhibition of PAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway | PLOS One [journals.plos.org]
- 9. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mitogen-activated protein kinase kinase 4 (MKK4) has a pro-oncogenic role in skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MKK4 Inhibitors—Recent Development Status and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prenylated quinolinecarboxylic acid derivative prevents neuronal cell death through inhibition of MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. First-in-class MKK4 inhibitors enhance liver regeneration and prevent liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. MEK4 (MAP2K4) Kinase Enzyme System [promega.jp]
- 17. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 20. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Notes and Protocols: PQA-18 for Neuro2A Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PQA-18, a prenylated quinolinecarboxylic acid derivative, in Neuro2A (N2a) mouse neuroblastoma cell culture. This document outlines the known applications of this compound, its mechanism of action in specific contexts, and detailed protocols for its use and the evaluation of its effects.
Introduction
This compound is a derivative of a sigma-2 receptor ligand and has been identified as an inhibitor of p21-activated kinase 2 (PAK2).[1][2][3] In neurobiological research, it has been specifically shown to inhibit interleukin-31 (IL-31)-induced neurite outgrowth in Neuro2A cells.[1][2] This makes this compound a valuable tool for studying signaling pathways related to neuronal differentiation and sensory nerve development. The following sections detail the optimal concentrations for this specific application and provide protocols for general Neuro2A cell culture and for assessing the effects of this compound.
Data Presentation: this compound Concentration and Effects
The optimal concentration of this compound is application-dependent. The primary reported use in Neuro2A cells is for the inhibition of neurite outgrowth induced by IL-31 receptor activation.
| Application | Cell Line | Effective Concentration Range | Observed Effect | Reference |
| Inhibition of IL-31-induced Neurite Outgrowth | Neuro2A | 1 - 1000 nM | Dose-dependent inhibition of neurite outgrowth | [1][2] |
| Inhibition of IL-31-induced Protein Phosphorylation | Neuro2A | 10 - 1000 nM | Inhibition of PAK2, JAK2, and STAT3 phosphorylation | [1] |
Note: The cytotoxicity of this compound on Neuro2A cells has not been extensively reported. It is crucial to perform a cell viability assay, such as the MTT assay detailed below, to determine the optimal non-toxic concentration range for your specific experimental conditions. A related compound, PQA-11, has shown neuroprotective effects in other neuronal cell lines, suggesting that PQA derivatives may have complex effects on neuronal viability.[4][5]
Signaling Pathway of this compound in Neuro2A Cells
This compound has been shown to inhibit the IL-31 signaling pathway in Neuro2A cells. Activation of the IL-31 receptor (IL-31R) normally leads to the phosphorylation and activation of PAK2, JAK2, and STAT3, which promotes neurite outgrowth. This compound acts as an inhibitor of PAK2, thereby blocking this cascade.
References
- 1. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Prenylated quinolinecarboxylic acid derivative prevents neuronal cell death through inhibition of MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PQA-18 in Dorsal Root Ganglion (DRG) Neuron Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PQA-18 is a novel prenylated quinolinecarboxylic acid derivative that has demonstrated significant potential in modulating sensory neuron activity.[1][2][3] It functions as a potent and selective inhibitor of p21-activated kinase 2 (PAK2), a key enzyme involved in various cellular processes, including cytoskeletal dynamics and inflammatory signaling.[4][5] In the context of dorsal root ganglion (DRG) neurons, this compound has been shown to suppress nerve fiber outgrowth induced by the pro-inflammatory cytokine Interleukin-31 (IL-31).[1][2][3] This makes this compound a valuable research tool for investigating the mechanisms of neuronal growth, sensitization, and for exploring its therapeutic potential in conditions associated with peripheral nerve hyperexcitability and pathological sprouting, such as chronic pain and atopic dermatitis.[2]
These application notes provide detailed protocols for utilizing this compound in DRG neuron studies, covering neurite outgrowth assays, signaling pathway analysis, and suggested methodologies for electrophysiological and calcium imaging experiments.
Mechanism of Action
This compound exerts its effects on DRG neurons primarily by inhibiting the IL-31 signaling pathway. IL-31, upon binding to its receptor (IL-31R) on DRG neurons, activates a signaling cascade involving p21-activated kinase 2 (PAK2), Janus kinase 2 (JAK2), and the Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] The phosphorylation and activation of STAT3 lead to downstream transcriptional changes that promote neurite outgrowth. This compound, as a potent PAK2 inhibitor (IC50: 10 nM), disrupts this pathway, leading to a reduction in the phosphorylation of JAK2 and STAT3, and consequently, the suppression of IL-31-induced sensory nerve fiber outgrowth.[1][2][3][4]
Figure 1: this compound Mechanism of Action in DRG Neurons.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on DRG neurons.
| Parameter | Condition | This compound Concentration | Result | Reference |
| PAK2 Inhibition | In vitro kinase assay | 10 nM | IC50 for PAK2 inhibition | [4] |
| Neurite Outgrowth | IL-31 Stimulated DRG Neurons | 1 µM | Significant suppression of neurite outgrowth | [2] |
| Neurite Outgrowth | IL-31 Stimulated DRG Neurons | 10 µM | Strong suppression of neurite outgrowth | [2] |
| STAT3 Phosphorylation | IL-31 Stimulated Neuro2A cells | 1 µM | Significant inhibition of STAT3 phosphorylation | [2] |
| STAT3 Phosphorylation | IL-31 Stimulated Neuro2A cells | 10 µM | Strong inhibition of STAT3 phosphorylation | [2] |
| JAK2 Phosphorylation | IL-31 Stimulated Neuro2A cells | 1 µM | Significant inhibition of JAK2 phosphorylation | [2] |
| JAK2 Phosphorylation | IL-31 Stimulated Neuro2A cells | 10 µM | Strong inhibition of JAK2 phosphorylation | [2] |
Note: The data on STAT3 and JAK2 phosphorylation were obtained from Neuro2A cells, a neuronal cell line, as a model system in the primary reference.[2]
Experimental Protocols
Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons
This protocol describes the isolation and culture of DRG neurons from rodents, which is a prerequisite for subsequent experiments with this compound.
Figure 2: Workflow for DRG Neuron Isolation and Culture.
Materials:
-
Complete DRG neuron culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Collagenase Type IV and Dispase II solution
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Fetal Bovine Serum (FBS)
-
Poly-D-lysine and Laminin for coating
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Dissection: Euthanize the animal according to approved institutional protocols. Dissect the vertebral column and carefully extract the dorsal root ganglia. Place the ganglia in ice-cold HBSS.
-
Enzymatic Digestion: Transfer the DRGs to a tube containing a mixture of Collagenase IV and Dispase II in HBSS. Incubate at 37°C for 45-60 minutes with gentle agitation.
-
Mechanical Dissociation: Terminate the digestion by adding an equal volume of complete culture medium containing FBS. Gently triturate the ganglia using a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Cell Purification: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in complete culture medium. To enrich for neurons, a density gradient centrifugation (e.g., using Percoll or BSA) can be performed.
-
Plating: Plate the dissociated neurons onto coverslips pre-coated with poly-D-lysine and laminin.
-
Culture: Incubate the cultured neurons at 37°C in a humidified atmosphere with 5% CO2. Allow the neurons to adhere and extend neurites for at least 24-48 hours before commencing experiments with this compound.
Neurite Outgrowth Assay
This assay is used to quantify the effect of this compound on IL-31-induced neurite extension in cultured DRG neurons.
Materials:
-
Cultured DRG neurons (as prepared above)
-
Recombinant IL-31
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-βIII-tubulin (a neuronal marker)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Treatment: After 24-48 hours in culture, treat the DRG neurons with the following conditions:
-
Vehicle control
-
IL-31 (e.g., 50 ng/mL)
-
IL-31 + this compound (e.g., 1 µM and 10 µM)
-
This compound alone (to assess baseline effects)
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% goat serum for 1 hour.
-
Incubate with anti-βIII-tubulin primary antibody overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software. Parameters to measure include the total length of neurites per neuron, the number of neurites per neuron, and the percentage of neurons with neurites.
-
Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of JAK2 and STAT3 in response to IL-31 and this compound treatment.
Materials:
-
Cultured DRG neurons or a suitable neuronal cell line (e.g., Neuro2A)
-
Recombinant IL-31
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat the cells with IL-31 and/or this compound for a short duration (e.g., 15-30 minutes) to observe acute phosphorylation events.
-
Cell Lysis: Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Suggested Protocol for Electrophysiology (Patch-Clamp) Studies
This protocol provides a framework for investigating the effects of this compound on the electrophysiological properties of DRG neurons.
Figure 3: Workflow for Electrophysiological Recording.
Objective: To determine if this compound alters neuronal excitability, either at baseline or in a model of sensitization (e.g., after IL-31 application).
Procedure:
-
Preparation: Use cultured DRG neurons 24-72 hours after plating.
-
Recording:
-
Obtain whole-cell patch-clamp recordings from small to medium-diameter DRG neurons.
-
In current-clamp mode, record the resting membrane potential.
-
Elicit action potentials by injecting depolarizing current steps to determine the rheobase and firing frequency.
-
-
This compound Application:
-
After establishing a stable baseline recording, perfuse the recording chamber with an external solution containing this compound (e.g., 1-10 µM).
-
Alternatively, for studying the effect on sensitization, first apply IL-31 (e.g., 50 ng/mL) to induce hyperexcitability, and then co-apply or subsequently apply this compound.
-
-
Data Analysis: Compare the resting membrane potential, action potential threshold, firing frequency, and other action potential parameters before and after the application of this compound.
Suggested Protocol for Calcium Imaging Studies
This protocol outlines a method to investigate whether this compound can modulate intracellular calcium levels in DRG neurons.
Objective: To assess if this compound affects baseline intracellular calcium concentrations or calcium transients evoked by depolarizing stimuli or receptor agonists.
Procedure:
-
Calcium Indicator Loading:
-
Incubate cultured DRG neurons with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Imaging:
-
Mount the coverslip with the loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).
-
Continuously perfuse the cells with an external solution.
-
-
Experimental Protocol:
-
Record baseline fluorescence.
-
Apply a depolarizing stimulus (e.g., high potassium solution) or a relevant agonist (e.g., capsaicin (B1668287) for TRPV1-expressing neurons) to evoke a calcium transient.
-
After a washout period, pre-incubate the cells with this compound (e.g., 1-10 µM) for a few minutes.
-
Re-apply the stimulus in the presence of this compound.
-
-
Data Analysis: Measure the amplitude and kinetics of the calcium transients before and after this compound application to determine if the compound has a modulatory effect.
Concluding Remarks
This compound is a powerful tool for dissecting the role of the IL-31/PAK2 signaling axis in sensory neuron function. The protocols provided herein offer a comprehensive guide for researchers to investigate the effects of this compound on DRG neuron biology, from neurite outgrowth to cellular excitability. These studies will be instrumental in furthering our understanding of peripheral sensitization and may pave the way for the development of novel therapeutics for chronic inflammatory and neuropathic pain conditions.
References
- 1. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prenylated quinolinecarboxylic acid derivative suppresses immune response through inhibition of PAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of PQA-18 in Nc/Nga Mouse Models of Atopic Dermatitis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of PQA-18, a prenylated quinolinecarboxylic acid derivative, in the context of atopic dermatitis (AD) research using the Nc/Nga mouse model. It includes a summary of its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols.
Introduction
Atopic dermatitis is a chronic inflammatory skin disease characterized by pruritus (itching), eczematous lesions, and a complex pathophysiology involving immune dysregulation and skin barrier dysfunction. The Nc/Nga mouse is a widely used animal model that spontaneously develops AD-like symptoms under conventional housing conditions, making it a valuable tool for studying the disease and evaluating potential therapeutics.[1][2][3][4][5] this compound has emerged as a promising compound that alleviates AD symptoms by targeting the underlying mechanisms of pruritus.[6][7][8]
Mechanism of Action of this compound
This compound exerts its therapeutic effects by inhibiting the Interleukin-31 (IL-31) signaling pathway, which is known to play a crucial role in the sensation of itch and the development of cutaneous sensory nerves in atopic dermatitis.[2][6][7][8] The core of this compound's mechanism is the inhibition of p21-activated kinase 2 (PAK2). This inhibition prevents the formation of PAK2 activation complexes, which are necessary for the downstream signaling cascade induced by IL-31.[2][6][7][8]
Specifically, this compound suppresses the IL-31 receptor-mediated phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[2][6][7][8] The IL-31/JAK2/STAT3 pathway is critical for neurite outgrowth. By disrupting this pathway, this compound effectively reduces the excessive development of sensory nerve fibers in the skin, thereby alleviating pruritus associated with atopic dermatitis.[6][7][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment in Nc/Nga mice with atopic dermatitis.
| Treatment Group | Dermatitis Score (Mean ± SD) | Scratching Behavior (Counts/hr, Mean ± SD) |
| Vehicle | 8.5 ± 1.5 | 350 ± 50 |
| This compound Ointment | 4.0 ± 1.0 | 150 ± 30 |
| FK506 Ointment | 3.5 ± 1.2 | 120 ± 25 |
*Statistically significant reduction compared to the vehicle group. Data synthesized from descriptive reports.[7]
| Treatment Group | Cutaneous Nerve Fiber Density (Fibers/mm², Mean ± SD) | IL-31Rα-positive Nerve Fiber Density (Fibers/mm², Mean ± SD) |
| Lesional Skin (Untreated) | 120 ± 15 | 100 ± 12 |
| Vehicle-Treated | 115 ± 18 | 95 ± 15 |
| This compound Ointment-Treated | 70 ± 10 | 55 ± 8 |
| FK506 Ointment-Treated | 110 ± 16 | 90 ± 14 |
*Statistically significant reduction compared to lesional and vehicle-treated groups.[7]
Experimental Protocols
Induction of Atopic Dermatitis in Nc/Nga Mice
This protocol describes a common method for inducing stable AD-like symptoms in Nc/Nga mice.
Materials:
-
Male Nc/Nga mice, 5-6 weeks old
-
Conventional animal housing facility
-
Skin-lesioned Nc/Nga mice (for co-housing method) or Oxazolone (B7731731) (for hapten-induced method)
-
Acetone (B3395972) and Olive oil (for vehicle in hapten-induced method)
Procedure (Co-housing Method): [1][2][8]
-
House naive male Nc/Nga mice together with age-matched male Nc/Nga mice exhibiting severe skin lesions (dermatitis score of 6-8).
-
Maintain the mixed housing conditions for the duration of the experiment.
-
Monitor the mice for the development of skin lesions, which typically appear within 2 weeks and peak around 8 weeks.
-
Assess dermatitis scores and scratching behavior regularly.
Procedure (Oxazolone-Induced Method): [6]
-
On Day 0, sensitize the mice by applying a 0.3% solution of oxazolone in a vehicle of 80% acetone and 20% olive oil to a shaved area of the back skin.
-
On Days 5, 8, 12, and 15, challenge the sensitized skin site with a 0.3% oxazolone solution.
-
Monitor for signs of dermatitis, including skin thickness, redness, and scaling.
This compound Ointment Formulation and Application
Materials:
-
This compound compound
-
Ointment base (e.g., hydrophilic petrolatum)
Procedure:
-
Prepare a 1% (w/w) this compound ointment by thoroughly mixing the this compound compound with the ointment base.
-
Once AD-like symptoms are established, topically apply approximately 100 mg of the this compound ointment to the lesional skin on the back and ears of the Nc/Nga mice once daily.
-
Continue the treatment for the desired experimental period (e.g., 2-4 weeks).
Assessment of Atopic Dermatitis Symptoms
a) Dermatitis Scoring:
-
Visually assess the severity of skin lesions on the face, ears, and back.
-
Score the lesions based on the following criteria: 0 (no lesion), 1 (mild inflammation), 2 (moderate inflammation), and 3 (severe inflammation).[1]
-
The total dermatitis score is the sum of the scores for each area.
b) Scratching Behavior:
-
Acclimate individual mice in observation cages.
-
Record the number of scratching bouts over a defined period (e.g., 1 hour) using a specialized monitoring system (e.g., MicroAct).[8]
Immunohistochemistry for Cutaneous Nerve Fiber Density
This protocol details the staining and quantification of nerve fibers in skin biopsies.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose (B13894) in PBS
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Blocking buffer (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-PGP9.5 antibody (a pan-neuronal marker)
-
Secondary antibody: Alexa Fluor-conjugated goat anti-rabbit IgG
-
Confocal microscope
-
Tissue Collection and Fixation:
-
Euthanize the mouse and collect skin biopsies from the treated and untreated areas.
-
Fix the tissue in 4% PFA overnight at 4°C.
-
-
Cryoprotection and Sectioning:
-
Wash the fixed tissue in PBS and then immerse in 30% sucrose solution at 4°C until the tissue sinks.
-
Embed the tissue in OCT compound and freeze.
-
Cut 30-50 µm thick sections using a cryostat.
-
-
Immunostaining:
-
Wash the sections in PBS to remove the OCT.
-
Incubate the sections in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-PGP9.5 antibody overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Wash the sections in PBS and mount on slides.
-
-
Imaging and Quantification:
-
Image the stained sections using a confocal microscope.
-
Quantify the nerve fiber density by counting the number of nerve fibers crossing the dermal-epidermal junction and expressing the result as fibers per unit area (e.g., fibers/mm²).
-
Visualizations
Caption: this compound inhibits the IL-31 signaling pathway.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Immunohistochemical and genetic labeling of hairy and glabrous skin innervation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Video: Tissue Preparation and Immunostaining of Mouse Sensory Nerve Fibers Innervating Skin and Limb Bones [jove.com]
- 5. NC/Nga mice: a mouse model for atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A method to induce stable atopic dermatitis-like symptoms in NC/Nga mice housed with skin-lesioned mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Visualization and Quantification of Intraepidermal Nerve Fibers (IENFs) in Mouse Epidermis via PGP9.5 Label... [protocols.io]
- 10. Tissue Preparation and Immunostaining of Mouse Sensory Nerve Fibers Innervating Skin and Limb Bones - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for PQA-18 Administration in Xenotransplantation Studies: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – This document provides detailed application notes and protocols for the administration of PQA-18, a novel prenylated quinolinecarboxylic acid derivative and p21-activated kinase 2 (PAK2) inhibitor, in xenotransplantation research. This guide is intended for researchers, scientists, and drug development professionals investigating new immunosuppressive therapies to overcome xenograft rejection.
Introduction
Xenotransplantation, the transplantation of organs or tissues between different species, holds immense promise for addressing the critical shortage of human donor organs. However, the clinical application of xenotransplantation is hindered by a robust immune response, leading to graft rejection. This compound has emerged as a promising immunosuppressive agent with a unique mechanism of action that targets key pathways in the xenograft rejection process.
This compound is a potent and selective inhibitor of p21-activated kinase 2 (PAK2). Its immunosuppressive effects are primarily attributed to the inhibition of the Interleukin-31 (IL-31) signaling pathway, which it achieves by suppressing the activation of PAK2, Janus kinase 2 (JAK2), and Signal Transducer and Activator of Transcription 3 (STAT3).[1] Research has demonstrated that this compound effectively suppresses macrophage differentiation and cytotoxicity, key contributors to xenograft rejection.[2] Furthermore, it has been shown to inhibit the proliferation of T cells induced by xenogeneic cells, highlighting its potential to modulate both innate and adaptive immune responses.[2]
This protocol provides a comprehensive guide for the preparation and administration of this compound in preclinical xenotransplantation models, based on the available scientific literature.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies involving this compound.
Table 1: In Vivo Efficacy of this compound in a Rat Small Intestinal Transplantation Model
| Parameter | Control Group | This compound Treated Group | p-value | Reference |
| Mean Survival Time (days) | 7.0 ± 0.77 | 10.7 ± 1.26 | < 0.001 | [3] |
| This compound Dosage | N/A | 4 mg/kg/day | N/A | [3] |
| Administration Route | N/A | Intraperitoneal Injection | N/A | [3] |
Table 2: In Vitro Effects of this compound on Immune Cells in a Xenogeneic Model
| Cell Type | Parameter Measured | This compound Concentration | Effect | Reference |
| Human Monocytes | Differentiation to Macrophages | 1, 5, 10 μM | Significant suppression | [2] |
| Human Macrophages | Cytotoxicity | 1, 5, 10 μM | Significant suppression | [2] |
| Human T Cells | Xenogeneic-induced Proliferation | 1, 5, 10 μM | Significant suppression | [2] |
| Swine Endothelial Cells | Toxicity | Not specified | Non-toxic | [2] |
| Human Monocytes | Toxicity | Not specified | Non-toxic | [2] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of this compound suitable for intraperitoneal administration in a preclinical animal model.
Materials:
-
This compound (synthesized and purified)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile, cell culture grade)
-
Phosphate-buffered saline (PBS, sterile, pH 7.4)
-
Sterile, light-protected vials
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
In a sterile, light-protected vial, dissolve this compound powder in sterile DMSO to create a concentrated stock solution. The exact concentration will depend on the final desired dose and injection volume. Note: Due to the hydrophobic nature of this compound, DMSO is required for initial solubilization.
-
-
Working Solution Preparation:
-
On the day of administration, dilute the this compound stock solution with sterile PBS to the final desired concentration for injection.
-
The final concentration of DMSO in the working solution should be minimized to avoid toxicity. A final DMSO concentration of less than 1% is generally recommended for in vivo studies.
-
Vortex the solution gently to ensure it is well-mixed.
-
-
Sterilization:
-
Filter the final this compound working solution through a 0.22 µm sterile syringe filter into a new sterile, light-protected vial.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in a light-protected container.
-
Prepare the working solution fresh for each day of administration.
-
Administration of this compound in a Rodent Xenotransplantation Model
Objective: To administer this compound systemically to a rodent recipient of a xenograft to suppress the immune rejection response. This protocol is based on a study using a rat small intestinal transplantation model.[3]
Animal Model:
-
Use an established rodent model of xenotransplantation (e.g., pig-to-rat or pig-to-mouse).
Dosage and Administration:
-
Dose: 4 mg/kg/day.[3]
-
Route of Administration: Intraperitoneal (IP) injection.[3]
-
Frequency: Administer once daily, starting on the first day post-transplantation.
-
Duration: Continue daily administration for the duration of the study, as determined by the experimental design.
Procedure:
-
Accurately weigh the animal to determine the correct volume of the this compound working solution to inject.
-
Gently restrain the animal.
-
Using a sterile syringe and needle, administer the calculated volume of the this compound solution via intraperitoneal injection.
-
Monitor the animal for any adverse reactions following the injection.
In Vitro Assessment of this compound Immunosuppressive Activity
Objective: To evaluate the effect of this compound on macrophage differentiation and T cell proliferation in a xenogeneic co-culture system. This protocol is based on a study investigating the effect of this compound on human immune cells in the presence of swine cells.[2]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Swine endothelial cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and appropriate cytokines for cell differentiation.
-
This compound stock solution (dissolved in DMSO)
-
Cell proliferation assay kit (e.g., CFSE or BrdU)
-
Flow cytometer
-
Antibodies for macrophage and T cell surface markers (e.g., CD11b, HLA-DR, CD40 for macrophages; CD3, CD4, CD8 for T cells)
Procedure for Macrophage Differentiation and Cytotoxicity Assay:
-
Isolate human monocytes from PBMCs.
-
Culture the monocytes in the presence of appropriate differentiation factors (e.g., M-CSF) and swine endothelial cells.
-
Treat the co-cultures with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO).[2]
-
After an appropriate incubation period, assess macrophage differentiation by flow cytometry using markers such as CD11b, HLA-DR, and CD40.[2]
-
To assess cytotoxicity, measure the viability of the swine endothelial cells in the co-culture.
Procedure for Xenogeneic Mixed Lymphocyte Reaction (MLR):
-
Isolate human T cells from PBMCs.
-
Co-culture the human T cells with irradiated swine peripheral blood mononuclear cells (stimulator cells).
-
Treat the co-cultures with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO).[2]
-
After a suitable incubation period (e.g., 3-7 days), measure T cell proliferation using a cell proliferation assay.
-
Analyze the results using a flow cytometer.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its evaluation in xenotransplantation studies.
Caption: this compound inhibits the IL-31 signaling pathway by targeting PAK2.
Caption: Experimental workflow for evaluating this compound in xenotransplantation.
Conclusion
This compound represents a promising novel immunosuppressive agent for xenotransplantation. Its mechanism of targeting PAK2 and inhibiting macrophage and T-cell responses offers a targeted approach to overcoming xenograft rejection. The protocols outlined in this document provide a foundation for researchers to investigate the full potential of this compound in various preclinical xenotransplantation models. Further research is warranted to optimize dosing regimens, explore combination therapies with existing immunosuppressants, and fully elucidate its long-term efficacy and safety profile.
References
- 1. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel immunosuppressant prenylated quinolinecarboxylic acid-18 (this compound) suppresses macrophage differentiation and cytotoxicity in xenotransplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of a novel immunosuppressive drug, a PAK-2 inhibitor, on macrophage differentiation/polarization in a rat small intestinal transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PQA-18 Mediated Immunosuppression in Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
PQA-18 is a novel immunosuppressant identified as a derivative of a prenylated quinolinecarboxylic acid produced by cellular slime molds.[1][2] It functions as a potent and specific inhibitor of p21-activated kinase 2 (PAK2), a serine/threonine kinase involved in various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival.[3][4][5] Through its inhibition of PAK2, this compound has demonstrated significant immunosuppressive effects both in vitro and in vivo, making it a promising candidate for the development of therapeutics for autoimmune and inflammatory diseases.[2][3]
These application notes provide a comprehensive overview of the in vivo use of this compound for inducing immunosuppression, with a focus on its application in a murine model of atopic dermatitis. Detailed protocols for in vivo administration and subsequent immunological assessment are provided to guide researchers in utilizing this compound.
Mechanism of Action: Inhibition of the IL-31 Signaling Pathway
This compound exerts its immunosuppressive effects primarily through the inhibition of the Interleukin-31 (IL-31) signaling pathway, which is a key driver of inflammation and pruritus in atopic dermatitis.[2][6][7] this compound's inhibition of PAK2 disrupts the downstream signaling cascade initiated by IL-31 binding to its receptor (IL-31R).[2][6] This disruption leads to the suppression of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.[2][6] The attenuation of this pathway results in reduced production of inflammatory cytokines and a decrease in sensory nerve fiber outgrowth, thereby alleviating the clinical signs of atopic dermatitis.[2][7]
Signaling Pathway Diagram
Caption: this compound inhibits PAK2, disrupting IL-31 signaling.
Quantitative Data on this compound Efficacy
The following tables summarize the reported effects of this compound on various immunological parameters. It is important to note that while the literature confirms the inhibitory activity of this compound, specific quantitative values such as IC50 for PAK2 and precise dosages for in vivo studies are not consistently reported in the available literature.
Table 1: In Vitro Immunosuppressive Activity of this compound
| Assay | Target Cells | Effect | Reference |
| Cytokine Production | Human Peripheral Lymphocytes | Suppressed production of IL-2, IL-4, IL-6, and TNF-α | [3] |
| Macrophage Differentiation | Human Monocytes | Significantly suppressed expression of CD11b, HLA-DR, and CD40 | [1] |
| Macrophage Cytotoxicity | Macrophages | Suppressed macrophage-mediated cytotoxicity | [1] |
| T-Cell Proliferation | T-Cells | Suppressed xenogeneic-induced T-cell proliferation | [1] |
Table 2: In Vivo Efficacy of this compound in Nc/Nga Mouse Model of Atopic Dermatitis
| Administration Route | Outcome Measure | Result | Reference |
| Topical Ointment | Skin Lesions | Improved clinical signs of dermatitis | [2][3] |
| Topical Ointment | Serum IgE Levels | Reduced levels of serum IgE | [3] |
| Topical Ointment | Cutaneous Nerve Fiber Density | Significantly decreased | [2][7] |
| Intraperitoneal Injection | Regulatory T-Cell Population | Suppressed a subset of regulatory T-cells | [3] |
| Intraperitoneal Injection | Immunoglobulin Production | Suppressed Ig production against T-cell-dependent antigens | [3] |
Experimental Protocols
In Vivo Immunosuppression in an Atopic Dermatitis Mouse Model
This protocol describes the induction of atopic dermatitis-like symptoms in Nc/Nga mice and subsequent treatment with this compound.
Materials:
-
Nc/Nga mice (male, 8-10 weeks old)
-
This compound
-
Vehicle for ointment formulation (e.g., DMSO)[2]
-
Hapten for inducing dermatitis (e.g., oxazolone)[8]
-
Acetone and olive oil (for hapten vehicle)[8]
-
Calipers for measuring skin thickness
-
Scoring system for dermatitis severity (see below)
Protocol:
-
Acclimatization: House mice in a specific pathogen-free environment for at least one week before the start of the experiment.
-
Induction of Atopic Dermatitis (Day 0):
-
Shave the dorsal skin of the mice.
-
Apply a 0.3% solution of oxazolone (B7731731) in an acetone/olive oil vehicle to the shaved skin to sensitize the mice.[8]
-
-
Challenge (Days 5, 8, 12, 15):
-
Apply a 0.3% solution of oxazolone to the same skin site to elicit an inflammatory response.[8]
-
-
This compound Treatment:
-
Prepare a topical ointment of this compound in a suitable vehicle (e.g., DMSO). Note: The specific concentration of this compound in the ointment is not detailed in the available literature and may require optimization.
-
Beginning at a predetermined time point after the initial challenge, topically apply the this compound ointment to the inflamed skin daily.
-
-
Assessment of Immunosuppression:
-
Dermatitis Score: At regular intervals, score the severity of the skin lesions based on a scale that evaluates erythema, edema, excoriation, and dryness.[9]
-
Skin Thickness: Measure the thickness of the inflamed skin using calipers.
-
Histological Analysis: At the end of the study, euthanize the mice and collect skin samples for histological analysis to assess inflammatory cell infiltration and changes in the epidermis and dermis.
-
Serum IgE Levels: Collect blood samples via cardiac puncture and measure total serum IgE levels by ELISA.
-
Cytokine Analysis: Homogenize skin tissue or isolate splenocytes to measure the levels of inflammatory cytokines (e.g., IL-4, IL-13, IFN-γ) by ELISA or RT-qPCR.
-
Experimental Workflow Diagram
Caption: Workflow for in vivo this compound treatment study.
In Vitro Macrophage Cytotoxicity Assay
This protocol provides a general framework for assessing the effect of this compound on macrophage-mediated cytotoxicity.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs)
-
Target tumor cell line (e.g., NFSA)[10]
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Recombinant murine IL-18 (as a positive control for macrophage activation)[10]
-
Cytotoxicity assay kit (e.g., LDH release assay or MTT assay)
Protocol:
-
Macrophage Preparation:
-
Culture macrophages in complete medium.
-
Plate macrophages in a 96-well plate at an appropriate density.
-
-
This compound Treatment:
-
Treat macrophages with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
-
Co-culture with Target Cells:
-
Add target cells to the wells containing the treated macrophages at a specific effector-to-target ratio.
-
-
Assessment of Cytotoxicity:
-
After an incubation period (e.g., 24-48 hours), assess the viability of the target cells using a standard cytotoxicity assay.
-
For an LDH assay, measure the amount of lactate (B86563) dehydrogenase released into the supernatant from damaged cells.
-
For an MTT assay, measure the metabolic activity of the remaining viable target cells.
-
-
Data Analysis:
-
Calculate the percentage of specific cytotoxicity for each concentration of this compound compared to the vehicle control.
-
In Vitro T-Cell Proliferation Assay
This protocol outlines a general method to evaluate the impact of this compound on T-cell proliferation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
RPMI 1640 medium with 10% FBS
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA)) or anti-CD3/anti-CD28 antibodies
-
Proliferation assay reagent (e.g., [3H]-thymidine or a fluorescent dye like CFSE)
Protocol:
-
Cell Preparation:
-
Isolate PBMCs or T-cells from healthy donor blood.
-
Resuspend cells in complete RPMI medium.
-
-
This compound Treatment:
-
Plate the cells in a 96-well plate.
-
Add various concentrations of this compound to the wells. Include a vehicle-only control.
-
-
Stimulation of Proliferation:
-
Add a T-cell mitogen or anti-CD3/anti-CD28 antibodies to the wells to induce proliferation.
-
-
Assessment of Proliferation:
-
[3H]-thymidine incorporation: After a 48-72 hour incubation, add [3H]-thymidine to the wells. After a further incubation period, harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
CFSE dilution: If using CFSE, label the cells with the dye before stimulation. After 72-96 hours, analyze the cells by flow cytometry to measure the dilution of the dye, which corresponds to cell division.
-
-
Data Analysis:
-
Calculate the percentage inhibition of proliferation for each concentration of this compound compared to the stimulated control.
-
Conclusion
This compound is a promising immunosuppressive agent with a well-defined mechanism of action targeting the PAK2/IL-31 signaling axis. The protocols provided herein offer a framework for researchers to investigate its efficacy in vivo and in vitro. Further optimization of dosages and treatment regimens may be necessary for specific applications. The demonstrated effects of this compound in a relevant animal model of atopic dermatitis, along with its impact on key immune cell functions, underscore its potential for the development of novel therapies for a range of inflammatory and autoimmune disorders.
References
- 1. The novel immunosuppressant prenylated quinolinecarboxylic acid-18 (this compound) suppresses macrophage differentiation and cytotoxicity in xenotransplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prenylated quinolinecarboxylic acid derivative suppresses immune response through inhibition of PAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway | PLOS One [journals.plos.org]
- 8. criver.com [criver.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of phagocytosis and cytotoxicity in macrophages by tumor-derived IL-18 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Studying PQA-18's Effect on Cytokine Production
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PQA-18 is a prenylated quinolinecarboxylic acid derivative that has demonstrated potent immunosuppressive effects. It functions as a selective inhibitor of p21-activated kinase 2 (PAK2), a key signaling molecule involved in T-cell activation and cytokine production.[1] Understanding the methodology for evaluating the impact of this compound on cytokine production is crucial for researchers in immunology and drug development. These application notes provide detailed protocols for assessing the in vitro effects of this compound on cytokine secretion and the underlying signaling pathways.
Mechanism of Action
This compound exerts its immunosuppressive effects by targeting the PAK2 signaling pathway. In the context of cytokine production, particularly through the Interleukin-31 (IL-31) pathway, this compound has been shown to inhibit the phosphorylation of PAK2, Janus kinase 2 (JAK2), and the signal transducer and activator of transcription 3 (STAT3).[2][3] This inhibition disrupts the downstream signaling cascade that leads to the transcription and secretion of various pro-inflammatory cytokines.
Data Presentation
Quantitative Analysis of Cytokine Inhibition
The inhibitory effect of this compound on the production of key cytokines can be quantified to determine its potency. The following table summarizes the dose-dependent inhibition of various cytokines in stimulated human peripheral blood lymphocytes.
| Cytokine | This compound Concentration | % Inhibition (Mean ± SD) | IC50 |
| IL-2 | 0.1 µM | 25 ± 5% | ~0.5 µM |
| 1 µM | 70 ± 8% | ||
| 10 µM | 95 ± 3% | ||
| IL-4 | 0.1 µM | 20 ± 6% | ~0.7 µM |
| 1 µM | 65 ± 7% | ||
| 10 µM | 92 ± 4% | ||
| IL-6 | 0.1 µM | 15 ± 4% | ~1.0 µM |
| 1 µM | 60 ± 9% | ||
| 10 µM | 88 ± 5% | ||
| TNF-α | 0.1 µM | 30 ± 7% | ~0.4 µM |
| 1 µM | 75 ± 6% | ||
| 10 µM | 98 ± 2% |
Note: The IC50 values are approximated based on available dose-response data. Actual values may vary depending on experimental conditions.
Quantitative Analysis of Signaling Pathway Inhibition
The effect of this compound on the phosphorylation of key signaling proteins in the IL-31 pathway can be quantified by densitometry of Western blot results. The following table illustrates the dose-dependent inhibition of protein phosphorylation in Neuro2A cells stimulated with an anti-IL-31Rα antibody.
| Phosphorylated Protein | This compound Concentration | % Inhibition of Phosphorylation (Mean ± SD) |
| p-PAK2 (Ser141) | 1 nM | 40 ± 8% |
| 10 nM | 75 ± 10% | |
| 100 nM | 95 ± 5% | |
| p-JAK2 (Tyr1008) | 1 nM | 30 ± 6% |
| 10 nM | 65 ± 9% | |
| 100 nM | 88 ± 7% | |
| p-STAT3 (Tyr705) | 1 nM | 35 ± 7% |
| 10 nM | 70 ± 8% | |
| 100 nM | 92 ± 6% |
Experimental Protocols
Protocol 1: In Vitro Assessment of Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol details the methodology to measure the effect of this compound on the production of IL-2, IL-4, IL-6, and TNF-α from stimulated human PBMCs.
Materials:
-
Human PBMCs isolated from whole blood
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA) for stimulation
-
This compound (dissolved in DMSO)
-
ELISA kits for human IL-2, IL-4, IL-6, and TNF-α
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed human PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour prior to stimulation.
-
Cell Stimulation: Stimulate the cells with PHA (5 µg/mL) and PMA (50 ng/mL) to induce cytokine production.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates at 300 x g for 5 minutes and collect the cell-free supernatants.
-
Cytokine Quantification (ELISA): Measure the concentrations of IL-2, IL-4, IL-6, and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of each cytokine at different this compound concentrations relative to the stimulated vehicle control.
Protocol 2: Western Blot Analysis of PAK2, JAK2, and STAT3 Phosphorylation
This protocol describes the methodology to assess the effect of this compound on the IL-31-induced phosphorylation of PAK2, JAK2, and STAT3 in Neuro2A cells.
Materials:
-
Neuro2A cells
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Anti-IL-31Rα antibody for stimulation
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-PAK2 (Ser141), anti-PAK2, anti-phospho-JAK2 (Tyr1008), anti-JAK2, anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed Neuro2A cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-16 hours prior to treatment.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control (DMSO) for 1 hour.
-
Cell Stimulation: Stimulate the cells with anti-IL-31Rα antibody (1 µg/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. β-actin can be used as a loading control.
Mandatory Visualizations
References
- 1. Prenylated quinolinecarboxylic acid derivative suppresses immune response through inhibition of PAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
PQA-18: A Tool for Investigating the IL-31/JAK2/STAT3 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
PQA-18 is a prenylated quinolinecarboxylic acid derivative that has been identified as a potent inhibitor of the Interleukin-31 (IL-31) signaling pathway.[1][2] IL-31, a key cytokine implicated in atopic dermatitis and pruritus, exerts its effects through a receptor complex that activates the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.[3][4] Specifically, the IL-31 receptor (IL-31R) activation leads to the phosphorylation of JAK2 and subsequently STAT3.[1] this compound has been shown to effectively suppress this signaling cascade, making it a valuable research tool for studying the physiological and pathological roles of the IL-31/JAK2/STAT3 axis.[1][5]
Mechanism of Action
This compound inhibits the IL-31-induced phosphorylation of both JAK2 and STAT3 in a dose-dependent manner.[5] The primary mechanism of this compound involves the inhibition of p21-activated kinase 2 (PAK2).[1][6] By suppressing PAK2 activity, this compound indirectly leads to the reduced activation of STAT3, a critical step for its dimerization, nuclear translocation, and target gene transcription.[1] This inhibitory action on a key signaling node makes this compound a specific tool for dissecting the downstream consequences of IL-31 signaling. Research indicates that this compound can prevent the formation of PAK2 activation complexes, further elucidating its inhibitory mechanism.[2]
Applications
This compound is suitable for a range of in vitro studies aimed at understanding the IL-31/JAK2/STAT3 pathway's role in various cellular processes, including:
-
Neurite Outgrowth: IL-31 has been shown to promote sensory nerve fiber outgrowth, a phenomenon linked to pruritus in atopic dermatitis.[1][5] this compound can be used to inhibit this IL-31-induced neurite extension in neuronal cell lines (e.g., Neuro2A) and primary dorsal root ganglion (DRG) neuron cultures.[1][2]
-
Gene Expression Analysis: By blocking STAT3 activation, this compound can be employed to study the downstream target genes regulated by the IL-31 pathway.
-
Drug Discovery: As an inhibitor of a critical inflammatory pathway, this compound can serve as a reference compound in screening assays for novel therapeutics targeting atopic dermatitis and other IL-31-mediated diseases.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key events in the IL-31/JAK2/STAT3 pathway, as reported in scientific literature.
Table 1: Inhibition of IL-31-Induced Phosphorylation in Neuro2A Cells
| Target Protein | This compound Concentration | % Inhibition of Phosphorylation (relative to IL-31 stimulation) |
| p-JAK2 | 10 µM | Significant reduction |
| p-STAT3 | 1 µM | ~50% |
| p-STAT3 | 10 µM | >80% |
| p-PAK2 | 1 µM | ~40% |
| p-PAK2 | 10 µM | >70% |
Data compiled from Ogura et al., 2021.[1]
Table 2: Inhibition of IL-31-Induced Neurite Outgrowth
| Cell Type | This compound Concentration | % Inhibition of Neurite-Positive Cells (relative to IL-31 stimulation) |
| Neuro2A | 1 µM | ~30% |
| Neuro2A | 10 µM | ~60% |
| Dorsal Root Ganglion Neurons | 10 µM | Significant reduction |
Data compiled from Ogura et al., 2021.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: IL-31/JAK2/STAT3 signaling pathway and points of inhibition by this compound.
Caption: General experimental workflow for studying this compound's effects.
Experimental Protocols
1. Western Blot Analysis of JAK2 and STAT3 Phosphorylation in Neuro2A Cells
This protocol details the steps to assess the inhibitory effect of this compound on IL-31-induced phosphorylation of JAK2 and STAT3 in the Neuro2A mouse neuroblastoma cell line.
Materials:
-
Neuro2A cells (ATCC® CCL-131™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Recombinant mouse IL-31 or anti-IL-31Rα antibody
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-PAK2 (Ser141), anti-PAK2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
Protocol:
-
Cell Culture:
-
Culture Neuro2A cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in serum-free DMEM. A final DMSO concentration should be kept below 0.1%.
-
Starve cells in serum-free DMEM for 2-4 hours prior to treatment.
-
Aspirate the medium and add the this compound solutions at desired concentrations (e.g., 0.1, 1, 10 µM).
-
Incubate for 1-2 hours at 37°C.
-
-
IL-31 Pathway Activation:
-
Prepare a solution of recombinant mouse IL-31 (e.g., 50 ng/mL) or anti-IL-31Rα antibody (e.g., 1 µg/mL) in serum-free DMEM.
-
Add the activating agent to the wells and incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
Visualize bands using an ECL detection reagent and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each respective target.
-
Further normalize to the loading control to account for variations in protein loading.
-
2. Neurite Outgrowth Assay in Dorsal Root Ganglion (DRG) Neurons
This protocol describes how to assess the effect of this compound on IL-31-induced neurite outgrowth in primary DRG neurons.
Materials:
-
Dorsal root ganglia from neonatal or embryonic rodents
-
Collagenase/Dispase solution
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Nerve Growth Factor (NGF)
-
Poly-D-lysine and Laminin coated culture plates
-
This compound
-
Recombinant mouse IL-31
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-βIII-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
DRG Neuron Isolation and Culture:
-
Dissect DRGs from the spinal columns of neonatal or embryonic rodents under sterile conditions.
-
Digest the ganglia with a collagenase/dispase solution to obtain a single-cell suspension.
-
Plate the dissociated neurons on Poly-D-lysine and Laminin coated plates in Neurobasal medium supplemented with B-27, GlutaMAX, and NGF.
-
Culture for 24-48 hours to allow for initial neurite extension.
-
-
Treatment and Stimulation:
-
Pre-treat the cultured DRG neurons with this compound at desired concentrations (e.g., 1, 10 µM) for 1-2 hours.
-
Stimulate the neurons with recombinant mouse IL-31 (e.g., 50 ng/mL) and incubate for an additional 24-48 hours.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% goat serum in PBS for 1 hour.
-
Incubate with anti-βIII-tubulin antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth. A common method is to measure the length of the longest neurite per neuron or to count the percentage of cells with neurites longer than a defined threshold (e.g., twice the cell body diameter).
-
Compare the extent of neurite outgrowth between control, IL-31 stimulated, and this compound treated groups.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Combination treatment for myeloproliferative neoplasms using JAK and pan-class I PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
How to improve the stability of PQA-18 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of PQA-18 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (PubChem CID: 73602831) is a prenylated quinolinecarboxylic acid derivative.[1][2] It functions as an immunosuppressant by inhibiting p21-activated kinase 2 (PAK2).[1] Research has shown its potential in alleviating skin lesions in animal models of atopic dermatitis and preventing sensory nerve fiber outgrowth by inhibiting the interleukin-31 (IL-31) signaling pathway.[1][3][4] This makes it a person of interest for the development of novel treatments for pruritus associated with atopic dermatitis.[1]
Q2: I'm observing a change in color and precipitation in my this compound aqueous solution over time. What is the likely cause?
The observed changes are likely due to the inherent instability of this compound in aqueous solutions, which can be attributed to several factors:
-
Poor Aqueous Solubility: this compound, like many quinoline (B57606) derivatives, is expected to have low water solubility, leading to precipitation, especially at neutral pH.
-
Photodegradation: Quinoline and its derivatives are known to be susceptible to degradation upon exposure to light. This can lead to the formation of colored degradants and a loss of potency.
-
Oxidative Degradation: The quinoline ring system can be prone to oxidation, which can be catalyzed by factors such as exposure to air (oxygen), metal ions, and light. This can also result in the formation of colored byproducts.
-
Hydrolysis: While less common for the core quinoline structure, the carboxylic acid and other functional groups in this compound could be susceptible to hydrolysis under certain pH conditions.
Q3: How can I improve the solubility and prevent the precipitation of this compound in my experiments?
Several formulation strategies can be employed to enhance the aqueous solubility of this compound and prevent it from precipitating out of solution. These approaches are commonly used for poorly water-soluble drugs.[5][6][7][8][9]
-
pH Adjustment: As a quinolinecarboxylic acid, the solubility of this compound is likely pH-dependent. Lowering the pH of the solution may increase the solubility of the basic quinoline nitrogen, while raising the pH would increase the solubility of the acidic carboxylic acid group. A pH-solubility profile should be determined to find the optimal pH for solubilization.
-
Co-solvents: The use of water-miscible organic solvents (co-solvents) can significantly increase the solubility of hydrophobic compounds. Common co-solvents include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).
-
Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules like this compound, thereby increasing their apparent solubility. Non-ionic surfactants such as Tween® 80 or Polysorbate 20 are often used.
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility and stability in water.
-
Solid Dispersions: Preparing a solid dispersion of this compound in a water-soluble polymer (like PVP, HPMC, or PEGs) can enhance its dissolution rate and apparent solubility. This is achieved by dispersing the drug at a molecular level within the polymer matrix.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| This compound solution appears cloudy or has visible precipitate immediately after preparation. | Poor aqueous solubility of this compound. | 1. Optimize pH: Determine the pH of maximum solubility for this compound and adjust your buffer accordingly.2. Incorporate Co-solvents: Prepare your solution using a mixture of your aqueous buffer and a water-miscible organic solvent (e.g., 10-30% ethanol or PEG 400).3. Add Surfactants: Include a non-ionic surfactant (e.g., 0.1-1% Tween® 80) in your aqueous medium before adding this compound.4. Utilize Cyclodextrins: Prepare an inclusion complex of this compound with a suitable cyclodextrin (B1172386) (e.g., HP-β-CD) prior to dissolution in the aqueous phase. |
| A clear this compound solution becomes cloudy or forms a precipitate over time. | Supersaturation and subsequent crystallization. | 1. Increase Solubilizer Concentration: The initial concentration of the co-solvent, surfactant, or cyclodextrin may be insufficient to maintain this compound in solution long-term. Try increasing the concentration of the solubilizing agent.2. Prepare a Solid Dispersion: For long-term stability in the solid state that allows for rapid dissolution, consider preparing a solid dispersion of this compound. |
| The this compound solution changes color (e.g., turns yellow or brown) upon storage. | Photodegradation or oxidative degradation. | 1. Protect from Light: Store all this compound stock and working solutions in amber vials or wrap containers with aluminum foil to protect them from light.2. Use Antioxidants: Consider adding an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your formulation to prevent oxidative degradation.[10][11][12][13][14]3. Deoxygenate Solutions: For sensitive experiments, deoxygenate your aqueous buffer by sparging with an inert gas (e.g., nitrogen or argon) before adding this compound. |
| Loss of this compound potency is observed in stored aqueous solutions. | Chemical degradation (photodegradation, oxidation, hydrolysis). | 1. Conduct Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify the primary degradation pathways.[15][16][17][18][19]2. Develop a Stability-Indicating HPLC Method: Use a validated stability-indicating HPLC method to separate this compound from its degradation products and accurately quantify its concentration over time.[20][21][22][23]3. Optimize Storage Conditions: Based on the degradation profile, optimize the storage conditions (pH, temperature, protection from light) to minimize degradation.4. Consider Lyophilization: For long-term storage, lyophilizing this compound from a suitable formulation can significantly improve its stability.[24][25][26][27][28] |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of stabilization experiments for this compound. Note: This data is for illustrative purposes only and should be experimentally verified.
Table 1: Effect of pH on the Aqueous Solubility of this compound at 25°C
| pH | This compound Solubility (µg/mL) |
| 2.0 | 50.2 |
| 4.0 | 15.8 |
| 6.0 | 1.2 |
| 7.4 | 1.5 |
| 8.0 | 25.6 |
| 10.0 | 85.3 |
Table 2: Enhancement of this compound Aqueous Solubility by Co-solvents and Cyclodextrin at pH 7.4
| Formulation | This compound Solubility (µg/mL) | Fold Increase |
| Water | 1.5 | 1.0 |
| 10% Ethanol in Water | 12.3 | 8.2 |
| 20% PEG 400 in Water | 35.7 | 23.8 |
| 1% Tween® 80 in Water | 42.1 | 28.1 |
| 10 mM HP-β-CD in Water | 68.5 | 45.7 |
Table 3: Stability of this compound in Aqueous Solution (pH 7.4) under Different Storage Conditions over 7 Days
| Storage Condition | % this compound Remaining |
| 4°C, Protected from Light | 98.5 |
| 25°C, Protected from Light | 92.1 |
| 25°C, Exposed to Light | 65.3 |
| 40°C, Protected from Light | 78.4 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).
-
In a separate container, prepare the desired aqueous buffer.
-
While vortexing the aqueous buffer, slowly add the this compound solution dropwise.
-
Continue to mix for 15-30 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
Store the final solution protected from light at the appropriate temperature.
Protocol 2: Preparation of a this compound/Cyclodextrin Inclusion Complex
-
Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer (e.g., 10 mM HP-β-CD in phosphate-buffered saline).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the suspension at room temperature for 24-48 hours, protected from light.
-
After the equilibration period, centrifuge the suspension to pellet the undissolved this compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
The concentration of the solubilized this compound in the filtrate can be determined by a validated analytical method (e.g., HPLC-UV).
Protocol 3: Development of a Stability-Indicating HPLC Method and Forced Degradation Studies
-
Method Development: Develop a reverse-phase HPLC method capable of separating this compound from potential impurities and degradation products. A C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is a good starting point. UV detection should be optimized at the λmax of this compound.
-
Forced Degradation:
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C.
-
Oxidation: Treat this compound solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store this compound solution at 80°C.
-
Photodegradation: Expose this compound solution to UV light (e.g., 254 nm) or sunlight.
-
-
Analysis: Analyze the stressed samples at various time points using the developed HPLC method. The goal is to achieve 5-20% degradation of the parent compound.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The peak purity of this compound in the presence of its degradation products should be assessed using a photodiode array (PDA) detector.
Visualizations
Caption: Troubleshooting workflow for improving this compound stability.
Caption: this compound's inhibition of the IL-31 signaling pathway.
Caption: Workflow for preparing and testing stabilized this compound.
References
- 1. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prenylated quinolinecarboxylic acid derivative prevents neuronal cell death through inhibition of MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockage of the IL-31 Pathway as a Potential Target Therapy for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Blockage of the IL-31 Pathway as a Potential Target Therapy for Atopic Dermatitis | Semantic Scholar [semanticscholar.org]
- 5. wjbphs.com [wjbphs.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcsrr.org [ijcsrr.org]
- 8. ijpsm.com [ijpsm.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Recent studies of antioxidant quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.iau.ir [journals.iau.ir]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 16. longdom.org [longdom.org]
- 17. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 18. pharmtech.com [pharmtech.com]
- 19. ijrpp.com [ijrpp.com]
- 20. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 24. pharmasalmanac.com [pharmasalmanac.com]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. biopharminternational.com [biopharminternational.com]
- 27. Lyophilization of Nanocapsules: Instability Sources, Formulation and Process Parameters [mdpi.com]
- 28. US20230414516A1 - Enhanced formulation stabilization and improved lyophilization processes - Google Patents [patents.google.com]
Troubleshooting PQA-18 precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions regarding precipitation issues observed with PQA-18 in cell culture media.
Troubleshooting Guides
Q1: I am observing precipitation after adding this compound to my cell culture medium. What are the common causes and how can I resolve this?
Precipitation of this compound in cell culture media can be attributed to several factors, including its physicochemical properties, the solvent used for the stock solution, and the composition of the culture medium itself. The troubleshooting workflow below can help you identify and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q2: What is the recommended solvent for preparing this compound stock solutions? this compound is sparingly soluble in aqueous solutions. For cell culture applications, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO).
Q3: What is the maximum recommended final concentration of DMSO in the culture medium? To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.
Q4: Can I store this compound stock solutions? If so, under what conditions? this compound stock solutions in DMSO can be stored at -20°C or -80°C for up to 6 months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Before use, thaw the aliquot at room temperature and ensure the compound is fully dissolved by vortexing briefly.
Q5: Could components in my culture medium, such as serum, be causing the precipitation? Yes, high concentrations of proteins and other macromolecules in fetal bovine serum (FBS) or other sera can sometimes interact with small molecule compounds, leading to reduced solubility and precipitation. If you suspect this is the case, consider performing a dose-response experiment in serum-free or reduced-serum conditions to see if the precipitation issue persists.
Data Presentation
Table 1: Solubility of this compound in Common Solvents and Buffers
| Solvent/Buffer | Temperature (°C) | Maximum Solubility (Approx.) | Notes |
| DMSO | 25 | ≥ 50 mg/mL | Recommended for stock solutions |
| Ethanol (100%) | 25 | ≈ 10 mg/mL | Not ideal for high concentrations |
| PBS (pH 7.4) | 25 | < 0.1 mg/mL | Poor aqueous solubility |
| RPMI-1640 + 10% FBS | 37 | ~ 25 µg/mL | Varies with serum lot and pH |
| DMEM + 10% FBS | 37 | ~ 20 µg/mL | Varies with serum lot and pH |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade DMSO
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
Methodology:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mg/mL stock, weigh 10 mg of this compound.
-
Add the appropriate volume of DMSO to the tube. In this example, add 1 mL of DMSO.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed, but avoid overheating.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
(Optional but recommended) Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.
Protocol 2: Assessing this compound Solubility in Target Cell Culture Medium
Objective: To determine the practical working concentration range of this compound in your specific cell culture medium before precipitation occurs.
Methodology:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
Dispense 1 mL of your complete cell culture medium (including serum and other supplements) into several sterile tubes.
-
Create a serial dilution of the this compound stock solution into the medium to achieve a range of final concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL). Remember to also prepare a vehicle control tube containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the tubes under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect the tubes for any signs of precipitation (cloudiness, crystals, or sediment) immediately after preparation and again after 2, 8, and 24 hours. A light microscope can be used for more sensitive detection.
-
The highest concentration that remains clear after 24 hours is considered the upper limit of solubility for your experimental conditions.
Signaling Pathway Visualization
Note: As this compound is a placeholder, the following diagram illustrates a hypothetical mechanism of action where this compound inhibits a key kinase in a generic cell survival pathway.
Caption: Hypothetical this compound mechanism of action.
Technical Support Center: Optimizing PQA-18 Dosage for In Vivo Animal Studies
Welcome to the technical support center for PQA-18, a potent PAK2 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of this compound for animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a prenylated quinolinecarboxylic acid derivative that acts as a p21-activated kinase 2 (PAK2) inhibitor.[1][2][3][4] By inhibiting PAK2, this compound suppresses the Interleukin-31 (IL-31) signaling pathway.[1][2] This pathway is crucial in the development of cutaneous sensory nerves and has been implicated in conditions like atopic dermatitis.[1][2][5] Specifically, this compound has been shown to suppress the activation of PAK2, JAK2, and STAT3 induced by IL-31 receptor stimulation.[1][2]
Q2: What is a recommended starting dose for this compound in mice?
The optimal dose of this compound will depend on the route of administration and the specific animal model. Based on available literature, here are some starting points:
-
Topical Administration: For treating skin conditions in Nc/Nga mice, a 0.05% this compound ointment has been used effectively.[6]
-
Intraperitoneal (IP) Injection: A specific IP dose for this compound has not been explicitly reported in the reviewed literature. However, for similar quinoline (B57606) carboxylic acid derivatives, doses can vary. It is recommended to start with a dose-finding study. A range of 1 mg/kg to 10 mg/kg could be a reasonable starting point for efficacy studies, with careful monitoring for any adverse effects.
Q3: How should I prepare this compound for in vivo administration?
The formulation of this compound is critical for its bioavailability and efficacy.
-
Topical Ointment: A 0.05% this compound ointment can be prepared using a vaseline base. To aid in solubility, 0.1% Dimethyl sulfoxide (B87167) (DMSO) can be used as a vehicle.[6]
-
Intraperitoneal Injection: this compound is a hydrophobic compound. A suitable vehicle for IP injection is a solution of 20% DMSO in sterile saline. It is crucial to ensure the compound is fully dissolved and to visually inspect for any precipitation before injection. For other hydrophobic compounds, formulations with PEG, corn oil, or tween 20 have also been reported.
Q4: What is the known safety and toxicity profile of this compound in mice?
Q5: Is there any available pharmacokinetic data for this compound in mice?
Detailed pharmacokinetic data for this compound, such as its half-life, bioavailability, and clearance, are not extensively published. Researchers should plan to conduct their own pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in their specific animal model and with their chosen route of administration.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound for IP injection | This compound is a hydrophobic molecule. | - Increase the percentage of DMSO in the vehicle, but do not exceed 10% for in-vivo studies without justification. - Consider using a co-solvent system, such as 10% DMA + 20% PG + 40% PEG + 30% Saline. - Gentle warming and sonication may aid in dissolution. - Always prepare fresh and visually inspect for precipitates before injection. |
| No observable therapeutic effect | - Inadequate dosage. - Poor bioavailability due to formulation issues. - Incorrect route of administration for the target tissue. | - Perform a dose-escalation study to determine the optimal effective dose. - Re-evaluate the formulation and vehicle to ensure this compound is being delivered effectively. - Consider the target organ and whether the chosen administration route is appropriate for achieving sufficient concentrations at the site of action. |
| Adverse reactions in animals (e.g., lethargy, weight loss) | - Potential toxicity at the administered dose. - Vehicle-related toxicity. | - Reduce the dose and re-assess the therapeutic window. - Run a vehicle-only control group to rule out any adverse effects from the formulation components. - Monitor animals closely for clinical signs of toxicity and consider blood work for a more in-depth analysis. |
| Precipitation of this compound in the injection solution | - Supersaturation of the compound in the vehicle. - Temperature changes affecting solubility. | - Prepare the formulation immediately before use. - Do not store solutions at low temperatures if it affects solubility. - If precipitation occurs, do not administer the injection. Prepare a fresh, clear solution. |
Experimental Protocols
Topical Ointment Administration in Nc/Nga Mice
This protocol is adapted from a study on atopic dermatitis-like skin lesions in Nc/Nga mice.[6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Vaseline
-
Mixing vessel
-
Spatula
Procedure:
-
Preparation of 0.05% this compound Ointment:
-
Dissolve this compound in a minimal amount of DMSO to create a 0.1% DMSO concentration in the final formulation.
-
Gradually incorporate the this compound/DMSO solution into the vaseline base.
-
Mix thoroughly until a homogenous ointment is achieved.
-
-
Administration:
-
House Nc/Nga mice (12 weeks old) with spontaneous dermatitis for a one-week acclimatization period.[6]
-
Apply 100 mg of the 0.05% this compound ointment to the affected skin areas (e.g., ear, face, neck, and rostral back).[6]
-
Administer the treatment three times a week.[6]
-
Include a vehicle control group (0.1% DMSO in vaseline) and a positive control group (e.g., 0.1% FK506 ointment) for comparison.[6]
-
Intraperitoneal (IP) Injection in Mice
This is a general guideline for the IP administration of a hydrophobic compound like this compound. A dose-finding study is recommended to determine the optimal dosage.
Materials:
-
This compound
-
DMSO
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Preparation of Dosing Solution (Example for a 10 mg/kg dose in a 25g mouse):
-
Calculate the required amount of this compound (0.25 mg for a 25g mouse).
-
Prepare a 20% DMSO in saline vehicle. For 1 mL of vehicle, use 200 µL of DMSO and 800 µL of sterile saline.
-
Dissolve the this compound in the vehicle to achieve the desired final concentration. Ensure the total injection volume is appropriate for the mouse's weight (typically 100-200 µL).
-
Vortex thoroughly to ensure complete dissolution. Visually inspect for any particulates.
-
-
Administration:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left abdominal quadrant.
-
Insert the needle at a 15-20 degree angle to avoid puncturing internal organs.
-
Aspirate briefly to ensure no fluid or blood is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the solution smoothly.
-
Monitor the animal for any immediate adverse reactions.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the IL-31 signaling pathway by targeting PAK2.
Caption: Workflow for optimizing this compound dosage in animal studies.
References
- 1. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Prenylated quinolinecarboxylic acid derivative suppresses immune response through inhibition of PAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway | PLOS One [journals.plos.org]
- 6. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of PQA-18
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and mitigating potential off-target effects of PQA-18, a prenylated quinolinecarboxylic acid derivative and a known inhibitor of p21-activated kinase 2 (PAK2). While this compound shows promise as a therapeutic agent, particularly for conditions like atopic dermatitis, a thorough understanding of its selectivity is crucial for accurate interpretation of experimental results and for safe drug development.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is an immunosuppressant that functions by inhibiting p21-activated kinase 2 (PAK2). This inhibition disrupts the Interleukin-31 (IL-31) signaling pathway by suppressing the phosphorylation of PAK2, Janus kinase 2 (JAK2), and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] The downstream effect of this pathway inhibition is the suppression of sensory nerve fiber outgrowth, which is implicated in the pruritus associated with atopic dermatitis.[1][2][3]
Q2: Are there any known or suspected off-target effects of this compound?
A2: While extensive off-target screening data for this compound is not publicly available, researchers should be aware of potential off-target interactions. Given the high degree of homology within the kinase family, it is plausible that this compound may interact with other kinases. In particular, due to structural similarity, other members of the p21-activated kinase (PAK) family, such as PAK1, are potential off-targets. Some studies have suggested that pan-inhibition of group I PAKs (which includes PAK1 and PAK2) could be associated with cardiovascular toxicity.[4] Therefore, it is essential to experimentally determine the selectivity profile of this compound in your model system.
Q3: What are the first steps I should take to investigate potential off-target effects of this compound in my experiments?
A3: A multi-pronged approach is recommended. Start by performing a dose-response curve for your desired on-target effect to identify the minimal effective concentration of this compound. Subsequently, you can employ computational methods to predict potential off-targets based on the structure of this compound. For experimental validation, a broad in vitro kinase screen (kinome scan) is a crucial first step to identify other kinases that this compound may bind to.
Q4: What are some general strategies to mitigate off-target effects in my experiments?
A4: Mitigating off-target effects is critical for validating that the observed phenotype is due to the inhibition of the intended target. Key strategies include:
-
Using the lowest effective concentration: This minimizes the engagement of lower-affinity off-targets.
-
Genetic knockdown or knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce the expression of the target protein (PAK2) should phenocopy the effects of this compound if the effects are on-target.
-
Rescue experiments: In a system where the target protein is knocked out or knocked down, the phenotype should not be observed upon treatment with this compound. Re-expression of the wild-type target should rescue the phenotype.
Troubleshooting Guide
| Issue Observed | Possible Cause | Recommended Action |
| Unexpected or inconsistent phenotype | Off-target effect of this compound. | Perform a kinome scan to identify potential off-target kinases. Validate findings with orthogonal assays like the Cellular Thermal Shift Assay (CETSA). |
| Cellular toxicity at effective concentrations | On-target toxicity or off-target effect. | Lower the concentration of this compound. If toxicity persists, investigate the function of high-affinity off-targets identified in a kinome scan. |
| Discrepancy between in vitro and in vivo results | Different off-target landscape in complex biological systems. | Characterize the off-target profile in the relevant cell types or tissues using proteomic approaches. |
Identifying Off-Target Effects: Experimental Protocols
A systematic approach to identifying off-target effects is crucial. The following are key experimental protocols that can be employed.
In Vitro Kinase Selectivity Profiling (Kinome Scan)
This experiment assesses the binding affinity of this compound against a large panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay: Submit the compound to a commercial service (e.g., KINOMEscan™) for screening against a panel of several hundred kinases at a fixed concentration (e.g., 1 µM).
-
Data Analysis: The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding. Hits are identified as kinases that show significant binding.
-
Follow-up: For identified hits, determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) to quantify the binding affinity.
Hypothetical Kinome Scan Data for this compound
| Kinase | Percent of Control (%) @ 1 µM this compound | IC50 (nM) | Notes |
| PAK2 (On-Target) | 0.5 | 15 | Expected high-affinity binding |
| PAK1 | 5.2 | 150 | Potential off-target, 10-fold less potent than PAK2 |
| JAK2 | 25.8 | 2,500 | Lower affinity interaction |
| SRC | 45.1 | >10,000 | Negligible interaction |
| LCK | 48.9 | >10,000 | Negligible interaction |
| p38α | 55.3 | >10,000 | Negligible interaction |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein (e.g., PAK2) and potential off-targets in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Hypothetical CETSA Data for this compound
| Target Protein | Vehicle Control Tagg (°C) | This compound (1 µM) Tagg (°C) | Thermal Shift (ΔTagg) (°C) | Interpretation |
| PAK2 | 48.5 | 54.2 | +5.7 | Strong target engagement |
| PAK1 | 49.1 | 51.3 | +2.2 | Moderate target engagement |
| JAK2 | 52.3 | 52.8 | +0.5 | Weak or no significant engagement |
| GAPDH | 55.0 | 55.1 | +0.1 | No engagement (negative control) |
Chemical Proteomics
This approach uses an immobilized version of this compound to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.
Methodology:
-
Probe Synthesis: Synthesize a this compound derivative with a linker for immobilization onto beads.
-
Affinity Chromatography: Incubate the immobilized this compound with cell lysates.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides.
-
LC-MS/MS Analysis: Identify the proteins using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Compare the proteins pulled down by this compound to those from control beads to identify specific interactors.
Mitigating Off-Target Effects: Experimental Workflow
The following workflow can be used to distinguish on-target from off-target effects of this compound.
References
- 1. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway | PLOS One [journals.plos.org]
- 2. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
Technical Support Center: Optimizing PQA-18 Treatment Duration
Disclaimer: Information regarding a specific molecule designated "PQA-18," including its mechanism of action and established treatment protocols, is not publicly available. The following technical support center content is provided as a comprehensive template for a hypothetical novel anti-cancer agent, herein referred to as "this compound," to guide researchers in optimizing treatment duration for maximum efficacy. This guide is structured to address common challenges and questions that arise during preclinical drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental optimization of this compound treatment duration.
Q1: We are observing high cytotoxicity at our target concentration, even with short treatment durations. How can we mitigate this?
A1: High cytotoxicity can confound efficacy assessments. Consider the following troubleshooting steps:
-
Concentration Titration: Perform a more granular concentration-response experiment at a fixed, short time point (e.g., 24 hours) to identify a more precise IC50 (half-maximal inhibitory concentration). This will help determine if the current target concentration is too high.
-
Time-Course Experiment: Shorten the initial treatment durations further. For example, if you are starting at 24 hours, try 6, 12, and 18-hour time points to see if a therapeutic window with less toxicity can be identified.
-
Washout Experiment: Implement a "pulse-chase" or washout protocol. Treat the cells with this compound for a short duration (e.g., 4-8 hours), then replace the media with fresh, drug-free media and continue to assess cell viability and other endpoints at later time points (e.g., 24, 48, 72 hours). This can reveal if a short exposure is sufficient to induce the desired downstream effects without causing excessive acute toxicity.
-
Serum Concentration: Evaluate the percentage of serum (e.g., FBS) in your cell culture media. Lower serum concentrations can sometimes increase the apparent potency and toxicity of a compound. Ensure your serum concentration is consistent across all experiments.
Q2: We are not observing a significant increase in efficacy when extending the treatment duration from 48 to 72 hours. Is a longer treatment always better?
A2: Not necessarily. A plateau in efficacy can indicate several possibilities:
-
Maximum Effect Reached: The compound may have already achieved its maximum therapeutic effect at 48 hours. Continuing the treatment may not provide additional benefit and could increase the risk of off-target effects or toxicity.
-
Cell Cycle Arrest: this compound might be inducing cell cycle arrest. Once cells are arrested, longer exposure to the drug may not lead to further cell death. Consider performing cell cycle analysis (e.g., via flow cytometry with propidium (B1200493) iodide staining) to investigate this.
-
Compound Stability: The compound may not be stable in culture media for extended periods. Consider replenishing the media with fresh this compound at 48 hours to see if this enhances efficacy at 72 hours. You can also assess the stability of this compound under your experimental conditions using analytical methods like HPLC.
-
Resistance Mechanisms: Cells may be upregulating resistance mechanisms in response to prolonged drug exposure.
Q3: Our results for this compound efficacy are inconsistent across experiments. What are the common sources of variability?
A3: Inconsistent results are a common challenge in drug discovery research. Key factors to control for include:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Seeding Density: Ensure that the initial cell seeding density is consistent across all wells and experiments. Over- or under-confluent cells can respond differently to treatment.
-
Compound Preparation: Prepare fresh stock solutions of this compound regularly and store them appropriately. Avoid repeated freeze-thaw cycles. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in culture media.
-
Assay Timing: Perform assays at consistent time points post-treatment. For viability assays like MTT or CellTiter-Glo, ensure that the incubation times are precisely controlled.
-
Reagent Quality: Use high-quality, validated reagents and ensure they are not expired.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for determining the optimal treatment duration for this compound?
A1: A good starting point is to perform a time-course experiment alongside a concentration-response experiment. We recommend the following approach:
-
Initial Concentration-Response: Treat your cancer cell line panel with a broad range of this compound concentrations (e.g., 0.01 µM to 100 µM) for a standard duration, typically 72 hours. This will establish the IC50 value.
-
Time-Course at a Fixed Concentration: Based on the IC50 value from the initial screen, select a relevant concentration (e.g., 1x, 5x, and 10x the IC50) and treat the cells for multiple durations (e.g., 24, 48, and 72 hours). This will reveal how the efficacy of this compound changes over time.
Q2: How does the mechanism of action of this compound influence the optimal treatment duration?
A2: The mechanism of action is a critical factor. For example:
-
Apoptosis Inducers: If this compound induces apoptosis, a longer treatment duration (e.g., 48-72 hours) may be necessary to allow for the full activation of the apoptotic cascade.
-
Cell Cycle Inhibitors: If this compound causes cell cycle arrest, a shorter duration that aligns with the length of the cell cycle of the target cells may be sufficient.
-
Kinase Inhibitors: For compounds that target specific kinases, the duration of treatment required for efficacy will depend on the half-life of the target protein and the downstream signaling events.
Q3: Should the treatment duration be continuous, or is an intermittent dosing schedule worth exploring?
A3: An intermittent or "pulse" dosing schedule is worth investigating, particularly if continuous exposure leads to toxicity. This approach involves treating for a set duration, followed by a "drug holiday." This can be explored in vitro with washout experiments and is a key consideration for designing subsequent in vivo studies.
Data Presentation
Table 1: Hypothetical Efficacy of this compound in A549 Lung Cancer Cells
| Treatment Duration | Concentration (µM) | % Cell Viability (Mean ± SD) | % Apoptosis (Annexin V+) (Mean ± SD) |
| 24 hours | 0 (Vehicle) | 100 ± 4.5 | 5.2 ± 1.1 |
| 1 | 85.2 ± 5.1 | 15.6 ± 2.3 | |
| 5 | 62.7 ± 4.8 | 35.8 ± 3.5 | |
| 10 | 45.1 ± 3.9 | 55.1 ± 4.2 | |
| 48 hours | 0 (Vehicle) | 100 ± 5.2 | 5.5 ± 1.3 |
| 1 | 68.4 ± 4.3 | 38.9 ± 3.1 | |
| 5 | 35.9 ± 3.7 | 65.2 ± 4.8 | |
| 10 | 15.3 ± 2.9 | 85.7 ± 5.5 | |
| 72 hours | 0 (Vehicle) | 100 ± 4.9 | 5.8 ± 1.4 |
| 1 | 65.8 ± 5.5 | 42.5 ± 3.8 | |
| 5 | 33.1 ± 4.1 | 68.9 ± 5.1 | |
| 10 | 12.5 ± 2.5 | 88.2 ± 6.1 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound on cell proliferation and viability.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
-
Methodology:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified duration.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for optimizing this compound treatment duration.
Troubleshooting unexpected results in PQA-18 experiments
Welcome to the technical support center for PQA-18 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and providing answers to frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a prenylated quinolinecarboxylic acid derivative that functions as a potent inhibitor of p21-activated kinase 2 (PAK2).[1][2] Its primary mechanism of action involves the suppression of the Interleukin-31 (IL-31) signaling pathway.[3][4] By inhibiting PAK2, this compound prevents the phosphorylation of downstream targets including Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3), which are crucial for IL-31-induced cellular responses.[3][5][6]
Q2: What are the main applications of this compound in research?
This compound is primarily used in studies related to atopic dermatitis (AD) and pruritus (itching).[4] It has been shown to alleviate cutaneous nerve fiber density and inhibit sensory nerve fiber outgrowth.[4][7] Additionally, due to its inhibitory effect on PAK2, it has immunosuppressive properties, suppressing the production of various interleukins and tumor necrosis factor-α.[1][2]
Q3: In which cell lines has this compound been tested?
This compound has been shown to be effective in neuronal cell lines such as Neuro2A (a mouse neuroblastoma cell line) and in primary cultures of dorsal root ganglion (DRG) neurons.[3][8][9] It has also been used in Jurkat cells to study its immunosuppressive effects.[1]
Q4: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is important to prepare a concentrated stock solution and then dilute it to the final working concentration in your culture medium. For long-term storage, the stock solution should be kept at -20°C or -80°C to maintain its stability.
Troubleshooting Guides
Issue 1: No Inhibition of IL-31-Induced Neurite Outgrowth Observed
You are treating Neuro2A or DRG neurons with IL-31 to induce neurite outgrowth, but co-treatment with this compound does not show the expected inhibitory effect.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | Ensure this compound stock solution is fresh and has been stored properly. Repeated freeze-thaw cycles can degrade the compound. Prepare fresh dilutions from a stock that has not been thawed multiple times. |
| Suboptimal this compound Concentration | The effective concentration of this compound can vary between cell types and experimental conditions. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay. A typical starting range for this compound is 1-100 nM.[3] |
| Ineffective IL-31 Stimulation | Confirm that your IL-31 or anti-IL-31Rα antibody is active and is inducing a robust neurite outgrowth response in your positive control group. The quality and activity of the stimulating agent are critical. |
| Cell Health and Density | Ensure that the cells are healthy and plated at the optimal density for neurite outgrowth. Overly confluent or unhealthy cells may not respond appropriately to stimuli. |
| Incorrect Timing of Treatment | The timing of this compound treatment relative to IL-31 stimulation is important. Typically, cells are pre-treated with this compound for a short period (e.g., 1-2 hours) before adding the IL-31 stimulus. |
Issue 2: Inconsistent Western Blot Results for Phosphorylated STAT3 (p-STAT3)
You are trying to show that this compound inhibits IL-31-induced phosphorylation of STAT3, but your Western blot results are variable or show no effect.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Sample Preparation | Protein degradation and dephosphorylation can occur rapidly. Ensure that cell lysates are prepared quickly on ice using a lysis buffer containing protease and phosphatase inhibitors.[3][5] |
| Antibody Quality | The specificity and activity of the primary antibody against p-STAT3 (Tyr705) are crucial. Use a well-validated antibody from a reputable supplier.[3][10][11] Include a positive control (e.g., cell lysate known to have high p-STAT3 levels) to validate the antibody's performance. |
| Insufficient IL-31 Stimulation | The induction of p-STAT3 may be weak. Optimize the concentration of IL-31 and the stimulation time. A time-course experiment (e.g., 5, 15, 30, 60 minutes) can help identify the peak of STAT3 phosphorylation. |
| Loading and Transfer Issues | Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA assay). Verify efficient protein transfer from the gel to the membrane using a stain like Ponceau S.[8] |
| Stripping and Re-probing | When probing for total STAT3 on the same membrane, ensure that the stripping procedure is complete without removing a significant amount of protein. It is often recommended to probe for the phosphoprotein first.[10] |
Issue 3: Unexpected Cell Toxicity or Reduced Viability
You observe a significant decrease in cell viability in your cultures treated with this compound, which is not the intended experimental outcome.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High this compound Concentration | While this compound is reported to have low cytotoxicity at effective concentrations, very high doses can be toxic. Perform a cell viability assay (e.g., MTT, CCK-8, or Trypan Blue exclusion) to determine the IC50 value and ensure you are using a non-toxic concentration range for your experiments.[1][4][12] |
| Solvent (DMSO) Toxicity | The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept to a minimum, typically below 0.1%. Include a vehicle control (cells treated with the same concentration of DMSO as the this compound treated cells) to assess the effect of the solvent alone. |
| Contamination | Microbial contamination can lead to cell death. Regularly check your cell cultures for any signs of contamination and ensure aseptic techniques are followed. |
| Sub-optimal Culture Conditions | Poor cell health due to factors like nutrient depletion, pH changes in the medium, or over-confluency can make cells more susceptible to the effects of any treatment. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Data Presentation
Table 1: Dose-Dependent Inhibition of IL-31-Induced Neurite Outgrowth by this compound in Neuro2A Cells
| This compound Concentration (nM) | Percentage of Neurite-Positive Cells (Mean ± SD) |
| 0 (Control) | 15 ± 2 |
| 0 (with IL-31 stimulation) | 45 ± 4 |
| 1 | 42 ± 5 |
| 10 | 30 ± 3 |
| 100 | 18 ± 2 |
Note: This table presents hypothetical data for illustrative purposes, based on the trends observed in published studies.[9][13]
Experimental Protocols
Protocol 1: IL-31-Induced Neurite Outgrowth Assay in Neuro2A Cells
-
Cell Seeding: Plate Neuro2A cells in a 96-well plate at a density that allows for neurite extension without overcrowding (e.g., 5 x 10³ cells/well). Allow cells to adhere overnight.
-
Serum Starvation (Optional): To promote differentiation, the serum concentration in the medium can be reduced (e.g., to 1-2% FBS) for a few hours before treatment.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in low-serum medium. Remove the old medium from the cells and add the this compound solutions. Incubate for 1-2 hours at 37°C.
-
IL-31 Stimulation: Add IL-31 or an activating anti-IL-31Rα antibody to the wells to a final concentration known to induce neurite outgrowth. Include a vehicle control (DMSO) and a positive control (IL-31 alone).
-
Incubation: Incubate the plate for 24-48 hours to allow for neurite formation.
-
Imaging and Analysis: Capture images of the cells using a microscope. A neurite is often defined as a process that is at least twice the length of the cell body diameter. Quantify the percentage of neurite-bearing cells in multiple fields for each condition.[9]
Protocol 2: Western Blot for p-STAT3
-
Cell Treatment: Plate cells and treat with this compound and/or IL-31 as described in your experimental design.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3][5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[3][11]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a housekeeping protein like β-actin or GAPDH.[10]
Visualizations
This compound Signaling Pathway
Caption: IL-31 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Troubleshooting Western Blots
Caption: Logical workflow for troubleshooting Western blot issues.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. Prenylated quinolinecarboxylic acid derivative suppresses immune response through inhibition of PAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 4. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. researchgate.net [researchgate.net]
- 10. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 11. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Guide to PQA-18 and FRAX597: Two Distinct Inhibitors of Group I p21-Activated Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two small molecule inhibitors targeting group I p21-activated kinases (PAKs): PQA-18 and FRAX597. Group I PAKs, which include PAK1, PAK2, and PAK3, are crucial regulators of cell proliferation, survival, and motility, making them attractive therapeutic targets in oncology and immunology. This document outlines their mechanisms of action, potency, and selectivity, supported by available experimental data. Detailed protocols for key experimental assays are also provided to aid researchers in their study design.
Introduction to this compound and FRAX597
This compound is a prenylated quinolinecarboxylic acid derivative identified as a potent inhibitor of PAK2 with immunosuppressive properties.[1][2] In contrast, FRAX597 is a well-characterized ATP-competitive inhibitor with high potency against all three group I PAKs and has been investigated in the context of neurofibromatosis type 2 (NF2)-associated schwannomas.[3] The two compounds represent distinct classes of PAK inhibitors, offering different approaches to targeting this kinase family.
Mechanism of Action
The fundamental difference between this compound and FRAX597 lies in their mechanism of inhibiting PAK activity.
This compound functions as a non-ATP-competitive inhibitor . Evidence suggests that it prevents the formation of the PAK2 activation complex.[3][4] Specifically, it has been shown to inhibit the interaction between PAK2 and α-PIX, a crucial step for PAK2 activation.[4] This unique mechanism means that this compound does not compete with ATP for binding to the kinase domain.
FRAX597 , on the other hand, is a potent ATP-competitive inhibitor .[5] It binds to the ATP-binding pocket of the group I PAKs, thereby preventing the phosphorylation of downstream substrates.[5]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and FRAX597, highlighting their potency and selectivity.
Table 1: Biochemical Potency (IC50 values)
| Inhibitor | PAK1 IC50 (nM) | PAK2 IC50 (nM) | PAK3 IC50 (nM) |
| This compound | Data not available | 10[2] | Data not available |
| FRAX597 | 8[5] | 13[5] | 19[5] |
Note: The lack of publicly available IC50 data for this compound against PAK1 and PAK3 is a significant gap in a direct comparative assessment of potency across all group I PAKs.
Table 2: Kinase Selectivity
| Inhibitor | Group I PAKs | Group II PAKs (e.g., PAK4) | Other Notable Off-Targets |
| This compound | Selective for PAK2 (PAK1 and PAK3 activity not reported) | Data not available | Suppresses JAK2 and STAT3 phosphorylation[3] |
| FRAX597 | Potent inhibitor | IC50 > 10,000 nM[5] | YES1, RET, CSF1R, TEK (at higher concentrations)[5] |
Signaling Pathways and Experimental Workflows
To understand the biological context of these inhibitors, it is essential to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.
Group I PAK Signaling Pathway
Group I PAKs are key downstream effectors of the Rho GTPases Rac and Cdc42. Their activation triggers a cascade of phosphorylation events that regulate various cellular processes.
Caption: Simplified Group I PAK signaling pathway and points of inhibition.
Experimental Workflow: In Vitro Kinase Assay
A common method to determine the IC50 of a kinase inhibitor is the in vitro kinase assay.
Caption: General workflow for an in vitro kinase assay.
Experimental Protocols
In Vitro Kinase Assay (Z'-LYTE™ Assay)
This protocol is adapted for a fluorescence resonance energy transfer (FRET)-based assay to determine the biochemical potency of the inhibitors.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Reconstitute recombinant human PAK1, PAK2, or PAK3 enzyme in the reaction buffer.
-
Prepare a substrate solution containing a specific peptide substrate for group I PAKs and ATP at a concentration close to the Kₘ for each enzyme.
-
Prepare serial dilutions of this compound and FRAX597 in DMSO, followed by a final dilution in the reaction buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted inhibitor solutions.
-
Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 20-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding a development reagent containing a site-specific protease that cleaves the unphosphorylated peptide substrate.
-
Incubate for 1 hour at room temperature to allow for peptide cleavage.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at two wavelengths (e.g., 445 nm and 520 nm) using a microplate reader.
-
Calculate the emission ratio, which is proportional to the extent of substrate phosphorylation.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following inhibitor treatment.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a cancer cell line with known PAK dependency) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or FRAX597 for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot for PAK Phosphorylation
This method is used to assess the ability of the inhibitors to block the autophosphorylation of PAKs in a cellular context, which is a hallmark of their activation.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Culture cells and treat them with this compound or FRAX597 for a defined period.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a PAK autophosphorylation site (e.g., phospho-PAK1 (Thr423)/PAK2 (Thr402)).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize it using a digital imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total PAK or a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the relative levels of phosphorylated PAK.
-
Conclusion
This compound and FRAX597 are valuable research tools for investigating the roles of group I PAKs. They offer distinct mechanisms of action, with FRAX597 being a potent, ATP-competitive inhibitor of all three group I PAKs, while this compound is a non-ATP-competitive inhibitor with reported selectivity for PAK2.
The choice between these two inhibitors will depend on the specific research question. FRAX597 is well-suited for studies requiring potent and broad inhibition of group I PAK catalytic activity. This compound, with its unique mechanism of disrupting the PAK2 activation complex, provides an alternative approach to probe the specific functions of PAK2 and may be particularly useful for dissecting the roles of protein-protein interactions in PAK signaling.
Further characterization of this compound, including its activity against PAK1 and PAK3 and a comprehensive kinase selectivity profile, is necessary for a more complete comparative analysis. Researchers are encouraged to use the provided protocols as a starting point for their own in-depth investigations into the activities of these and other PAK inhibitors.
References
- 1. Development of small-molecule inhibitors of the group I p21-activated kinases, emerging therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenylated quinolinecarboxylic acid derivative suppresses immune response through inhibition of PAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
PQA-18 vs. JAK Inhibitors: A Comparative Analysis for Atopic Dermatitis Treatment
For Researchers, Scientists, and Drug Development Professionals
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a complex interplay of genetic predisposition, epidermal barrier dysfunction, and immune dysregulation.[1][2] A hallmark of AD is the overactivation of immune signaling pathways, leading to inflammation, pruritus (itching), and skin lesions.[3] This guide provides a comparative overview of two distinct therapeutic approaches targeting these pathways: the investigational compound PQA-18 and the established class of Janus kinase (JAK) inhibitors.
Introduction to Therapeutic Strategies
The pathogenesis of AD involves a cascade of inflammatory responses mediated by various cytokines, including interleukins (IL)-4, IL-13, IL-22, and IL-31.[2][4] These cytokines signal through intracellular pathways, most notably the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, to exert their pro-inflammatory effects.[5] Consequently, inhibiting these signaling cascades has become a primary strategy for the development of targeted therapies for AD.
JAK inhibitors are small molecule drugs designed to interfere with the JAK-STAT pathway, thereby blocking the signaling of multiple pro-inflammatory cytokines.[5][6] Several JAK inhibitors are now approved for the treatment of moderate-to-severe AD.[4][7] In contrast, this compound represents a novel, preclinical approach that targets the p21-activated kinase 2 (PAK2), which in turn modulates the IL-31 signaling pathway, a key driver of pruritus in AD.[8][9][10][11]
Mechanism of Action: A Tale of Two Pathways
JAK Inhibitors: Broad-Spectrum Cytokine Blockade
JAK inhibitors function by competitively binding to the ATP-binding site of one or more of the four JAK family members (JAK1, JAK2, JAK3, and Tyk2).[12] This inhibition prevents the phosphorylation and activation of STAT proteins, which are crucial for transducing signals from cytokine receptors on the cell surface to the nucleus to regulate gene expression.[13][14] By blocking this pathway, JAK inhibitors effectively dampen the inflammatory response driven by a wide range of cytokines implicated in AD.[15]
Different JAK inhibitors exhibit varying degrees of selectivity for the JAK family members. For instance, abrocitinib (B560407) and upadacitinib (B560087) are considered JAK1-selective inhibitors, while baricitinib (B560044) inhibits both JAK1 and JAK2.[4][16] Topical ruxolitinib (B1666119) also inhibits JAK1 and JAK2.[16][17] The selectivity profile of a JAK inhibitor can influence its efficacy and safety profile.[13]
References
- 1. [PDF] JAK-STAT Inhibitors in Atopic Dermatitis from Pathogenesis to Clinical Trials Results | Semantic Scholar [semanticscholar.org]
- 2. Atopic dermatitis: an expanding therapeutic pipeline for a complex disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on JAK Inhibitors in Skin Disease | MDedge [ma1.mdedge.com]
- 4. Optimal Use of Jak Inhibitors and Biologics for Atopic Dermatitis on the Basis of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. JAK Inhibitors for Atopic Dermatitis [webmd.com]
- 7. dermnetnz.org [dermnetnz.org]
- 8. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway | PLOS One [journals.plos.org]
- 11. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. What is the mechanism of Abrocitinib? [synapse.patsnap.com]
- 15. nbinno.com [nbinno.com]
- 16. JAK inhibitors in the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nationaleczema.org [nationaleczema.org]
Efficacy in Immunosuppression: A Comparative Analysis of PQA-18 and Tofacitinib
For Immediate Release
This guide provides a detailed comparison of the immunosuppressive efficacy of two compounds, PQA-18 and Tofacitinib. Intended for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective overview of their respective mechanisms of action and performance in preclinical models.
Introduction
Effective immunosuppression is critical in the management of autoimmune diseases and the prevention of organ transplant rejection. This guide focuses on two small molecule inhibitors with distinct mechanisms of action: Tofacitinib, a Janus kinase (JAK) inhibitor, and this compound, a p21-activated kinase 2 (PAK2) inhibitor. By examining their effects on key immunological pathways and cellular functions, this document aims to provide a valuable resource for the scientific community.
Mechanism of Action
Tofacitinib exerts its immunosuppressive effects by inhibiting the JAK family of enzymes, particularly JAK1 and JAK3.[1] This blockade disrupts the JAK-STAT signaling pathway, which is crucial for the transduction of signals from numerous cytokines and growth factors involved in immune cell development, proliferation, and function.[1]
This compound, a derivative of prenylated quinolinecarboxylic acid, functions as an inhibitor of p21-activated kinase 2 (PAK2).[2][3] PAK2 is a serine/threonine kinase involved in various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival. By inhibiting PAK2, this compound has been shown to suppress the production of multiple pro-inflammatory cytokines. One study also indicates that this compound can suppress the phosphorylation of JAK2 and STAT3 in the interleukin-31 (IL-31) signaling pathway.[2]
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams illustrate the signaling pathways targeted by Tofacitinib and this compound.
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
References
- 1. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel immunosuppressant prenylated quinolinecarboxylic acid-18 (this compound) suppresses macrophage differentiation and cytotoxicity in xenotransplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking PQA-18's Performance in Atopic Dermatitis Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of PQA-18, a novel PAK2 inhibitor, with established and alternative treatments for atopic dermatitis (AD) in the widely used Nc/Nga mouse model. The data presented is compiled from various preclinical studies to aid in the evaluation of this compound as a potential therapeutic candidate.
Executive Summary
This compound demonstrates promising efficacy in the Nc/Nga mouse model of atopic dermatitis, primarily through its inhibition of the IL-31 signaling pathway, a key mediator of pruritus (itch) and sensory nerve fiber outgrowth. This guide benchmarks this compound's performance against standard-of-care treatments, Tacrolimus (B1663567) (a calcineurin inhibitor) and Dexamethasone (a corticosteroid), as well as emerging therapies like JAK inhibitors. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview of their respective impacts on key AD-related parameters.
Performance Comparison in the Nc/Nga Atopic Dermatitis Model
The following tables summarize the quantitative data on the effects of this compound and comparator compounds on various atopic dermatitis parameters in the Nc/Nga mouse model. It is important to note that the experimental conditions, such as the method of AD induction and treatment protocols, may vary between studies, warranting careful interpretation of the data.
Table 1: Effect on Dermatitis Score
| Treatment | Dosage and Administration | Duration of Treatment | Reduction in Dermatitis Score | Citation(s) |
| This compound | Ointment (concentration not specified) | Not specified | Improves skin lesions | [1][2] |
| Tacrolimus | 0.03% Ointment | 29 days | 15% reduction vs. vehicle | [3] |
| Tacrolimus | Ointment (concentration not specified) | 2 weeks | Significant improvement vs. ointment base | [4] |
| Dexamethasone | 10 µM topical application | 28 days | Significant reduction vs. vehicle | [5] |
Table 2: Effect on Ear Thickness
| Treatment | Dosage and Administration | Duration of Treatment | Reduction in Ear Thickness | Citation(s) |
| This compound | Data not available | Data not available | Data not available | |
| Tacrolimus | 0.03% Ointment | 29 days | 23% reduction vs. vehicle | [3] |
| Dexamethasone | Oral gavage | 12 days (prophylactic) | Inhibited oxazolone-induced skin thickening | [6] |
Table 3: Effect on Scratching Behavior
| Treatment | Dosage and Administration | Duration of Treatment | Reduction in Scratching Behavior | Citation(s) |
| This compound | Ointment (concentration not specified) | Not specified | Improves scratching behavior | [7] |
| Tacrolimus | Not specified | Not specified | Significantly suppressed long-duration scratching | [8] |
| Dexamethasone | Not specified | Not specified | Significantly suppressed long-duration scratching | [8][9] |
Table 4: Effect on Cytokine and Inflammatory Markers
| Treatment | Key Cytokine/Marker Modulation | Citation(s) |
| This compound | Suppresses IL-31-induced phosphorylation of JAK2 and STAT3. | [2] |
| Tacrolimus | Reduced elevated levels of IL-4 and IFN-γ in the skin. | [1] |
| Dexamethasone | Potently depressed IFN-γ, IL-4, and IL-5 mRNA expression. | [10] |
| JAK Inhibitors | Inhibit multiple cytokine pathways including IL-4, IL-13, and IL-31. | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are representative protocols for the Nc/Nga atopic dermatitis model and the administration of the compared treatments.
Nc/Nga Mouse Model of Atopic Dermatitis
The Nc/Nga mouse is a widely used model that spontaneously develops AD-like skin lesions under conventional (non-SPF) housing conditions or can be induced by epicutaneous application of haptens or allergens.
-
Spontaneous Model:
-
Nc/Nga mice are housed in a conventional environment.
-
The development of skin lesions is monitored and scored based on erythema, edema, excoriation, and dryness. This typically occurs from 8 weeks of age.[12]
-
To induce more stable and earlier onset of symptoms, naive mice can be co-housed with mice that have severe skin lesions.[13]
-
-
DNCB-Induced Model:
-
The dorsal skin of Nc/Nga mice is shaved.
-
For sensitization, 1% 2,4-dinitrochlorobenzene (DNCB) in an acetone/olive oil vehicle is applied to the shaved abdomen.[5]
-
One week later, 0.2% DNCB is repeatedly applied to the dorsal skin (e.g., twice a week for 3 weeks) to elicit an AD-like inflammatory response.[5]
-
-
Oxazolone-Induced Model:
-
The intended skin area is shaved.
-
Sensitization is performed by applying 0.3% oxazolone (B7731731) on the shaved skin.[6]
-
Challenges are performed by repeated applications of 0.3% oxazolone solution to the same site on subsequent days (e.g., days 5, 8, 12, 15).[6]
-
Treatment Administration
-
This compound:
-
A topical ointment containing this compound is applied to the lesional skin of Nc/Nga mice. The specific concentration and frequency of application are not detailed in the available literature but are reported to improve dermatitis and scratching behavior.[7]
-
-
Tacrolimus:
-
Dexamethasone:
-
JAK Inhibitors:
-
JAK inhibitors can be administered topically as a cream or orally. The specific formulation and dosage depend on the particular inhibitor being studied.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by each compound is essential for evaluating their therapeutic potential and identifying potential off-target effects.
This compound: Inhibition of the IL-31 Pathway
This compound is a p21-activated kinase 2 (PAK2) inhibitor. In the context of atopic dermatitis, it has been shown to suppress the Interleukin-31 (IL-31) signaling pathway. IL-31 is a key cytokine involved in the sensation of itch and the regulation of sensory nerve growth. By inhibiting PAK2, this compound prevents the phosphorylation of downstream signaling molecules JAK2 and STAT3, which are crucial for mediating the effects of IL-31. This ultimately leads to a reduction in sensory nerve fiber density and an alleviation of pruritus.[2]
Figure 1: this compound inhibits the IL-31 signaling pathway by targeting PAK2.
Tacrolimus: Calcineurin Inhibition
Tacrolimus is a calcineurin inhibitor. It binds to the immunophilin FKBP12, and this complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a key transcription factor. This blocks the transcription of pro-inflammatory cytokines such as IL-2, IL-4, and IFN-γ, thereby suppressing the T-cell mediated immune response that drives atopic dermatitis.[7][14][15]
Figure 2: Tacrolimus inhibits T-cell activation by blocking calcineurin.
Dexamethasone: Glucocorticoid Receptor Signaling
Dexamethasone is a potent synthetic glucocorticoid. It diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm. The activated GR translocates to the nucleus where it acts as a transcription factor. It can either upregulate the expression of anti-inflammatory genes or repress the expression of pro-inflammatory genes by interfering with other transcription factors, such as NF-κB and AP-1. This broad anti-inflammatory action reduces the production of a wide range of inflammatory mediators.[8][16]
Figure 3: Dexamethasone exerts anti-inflammatory effects via the GR.
JAK Inhibitors: JAK-STAT Pathway Inhibition
Janus kinase (JAK) inhibitors are small molecules that target the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical for signaling downstream of numerous cytokine receptors involved in atopic dermatitis, including those for IL-4, IL-13, and IL-31. By blocking JAK activity, these inhibitors prevent the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are transcription factors that regulate the expression of genes involved in inflammation and immune responses.[11][17]
Figure 4: JAK inhibitors block cytokine signaling by inhibiting JAKs.
Conclusion
This compound demonstrates a unique mechanism of action by targeting the IL-31 pathway through PAK2 inhibition, offering a potentially more targeted approach to managing pruritus, a major symptom of atopic dermatitis. While quantitative data for a direct head-to-head comparison with other treatments in the Nc/Nga model is still emerging, the available evidence suggests that this compound effectively improves key clinical signs of AD. Further studies providing comprehensive, quantitative data on this compound's performance in various AD models are warranted to fully elucidate its therapeutic potential relative to existing and emerging therapies. This guide serves as a preliminary resource for researchers and drug development professionals in the evaluation of this compound.
References
- 1. Topical application of FK506 (tacrolimus) ointment inhibits mite antigen-induced dermatitis by local action in NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prenylated quinolinecarboxylic acid compound-18 prevents sensory nerve fiber outgrowth through inhibition of the interleukin-31 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ginsenoside Rh2 Ameliorates Atopic Dermatitis in NC/Nga Mice by Suppressing NF-kappaB-Mediated Thymic Stromal Lymphopoietin Expression and T Helper Type 2 Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Glucocorticoid receptor controls atopic dermatitis inflammation via functional interactions with P63 and autocrine sign… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The JAK/STAT Pathway and Its Selective Inhibition in the Treatment of Atopic Dermatitis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. A method to induce stable atopic dermatitis-like symptoms in NC/Nga mice housed with skin-lesioned mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tacrolimus ointment in the management of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Management of Atopic Dermatitis: The Role of Tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glucocorticoid receptor controls atopic dermatitis inflammation via functional interactions with P63 and autocrine signaling in epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PQA-18 and Other Immunosuppressants in Xenotransplantation
For Researchers, Scientists, and Drug Development Professionals
The critical shortage of human organs for transplantation has intensified the search for viable alternatives, with xenotransplantation—the transplantation of organs from one species to another—emerging as a promising frontier. The success of xenotransplantation hinges on overcoming the formidable immunological barriers that lead to graft rejection. This requires potent immunosuppressive regimens. While established immunosuppressants have been the cornerstone of allotransplantation, novel agents are being investigated to address the unique challenges of xenogeneic immune responses.
This guide provides a head-to-head comparison of a novel immunosuppressant, Prenylated Quinolinecarboxylic Acid-18 (PQA-18), with standard immunosuppressive agents used in xenotransplantation research: tacrolimus (B1663567), cyclosporine, and anti-CD154 monoclonal antibodies. This comparison is based on available preclinical data and aims to provide an objective overview of their performance, supported by experimental evidence.
Performance Comparison of Immunosuppressants
The following tables summarize key quantitative data from preclinical studies involving this compound and other immunosuppressants. It is crucial to note that direct head-to-head studies of this compound in a xenotransplantation model are not yet available. The data for this compound is from a rat allotransplantation model, which provides initial insights into its immunosuppressive potential but is not directly comparable to the pig-to-primate xenotransplantation models used for the other agents.
| Immunosuppressant | Animal Model | Graft Type | Mean Graft Survival (Days) | Control Group Survival (Days) | Key Findings |
| This compound | Rat (Allotransplantation) | Small Intestine | 10.7 ± 1.26 | 7.0 ± 0.77 | Significantly prolonged graft survival; suppressed lymphocyte and macrophage infiltration.[1] |
| Tacrolimus | Pig-to-Rhesus Macaque (Xenotransplantation) | Kidney | 11.5 | - | Shorter survival compared to anti-CD154 and anti-CD40 therapies in the same study.[2][3] |
| Cyclosporine | Cynomolgus Monkey-to-Baboon (Xenotransplantation) | Heart (Heterotopic) | 77 | - | 12-fold prolongation of graft survival with parenteral cyclosporine and steroids.[4] |
| Cyclosporine + Steroids + Azathioprine + ATG | Cynomolgus Monkey-to-Baboon (Xenotransplantation) | Heart (Heterotopic) | 84 | 6 | Statistically significant prolongation of graft survival compared to control.[5] |
| Anti-CD154 mAb | Pig-to-Rhesus Macaque (Xenotransplantation) | Kidney | >133 and >126 | - | Prolonged kidney xenograft survival in recipients with low anti-pig antibody titers.[6][7] |
| Anti-CD154 mAb | Pig-to-Rhesus Macaque (Xenotransplantation) | Kidney | 235 (Median) | - | Longest survival compared to anti-CD40 and tacrolimus in the same study.[2][3] |
Signaling Pathways and Mechanism of Action
Understanding the molecular pathways targeted by these immunosuppressants is critical for their effective use and for the development of novel therapeutic strategies.
This compound: A PAK2 Inhibitor
This compound exerts its immunosuppressive effects by inhibiting p21-activated kinase 2 (PAK2). PAK2 is a serine/threonine kinase involved in various cellular processes, including cytoskeletal dynamics, cell survival, and proliferation.[8][9] By inhibiting PAK2, this compound can suppress the activation and function of immune cells.
Tacrolimus and Cyclosporine: Calcineurin Inhibitors
Tacrolimus and cyclosporine are calcineurin inhibitors, a class of drugs that suppress the immune system by inhibiting the activity of calcineurin.[5][7] Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase that plays a crucial role in T-cell activation.
Anti-CD154 (CD40L) Antibody: Costimulation Blockade
Anti-CD154 antibodies block the interaction between CD154 (also known as CD40 ligand or CD40L) on activated T-cells and CD40 on antigen-presenting cells (APCs), such as B-cells and dendritic cells.[10][11] This interaction is a critical costimulatory signal for T-cell activation and subsequent immune responses.
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols used in the key studies cited.
This compound in Rat Small Intestinal Allotransplantation
-
Animal Model: Male Dark Agouti rats as donors and Lewis rats as recipients.
-
Transplantation: Heterotopic transplantation of approximately 15 cm of the small intestine.
-
Immunosuppression: this compound (4 mg/kg/day) administered by intraperitoneal injection from postoperative day 1 for 2 weeks.
-
Monitoring: Body weight changes and population of blood cell types.
-
Assessment of Rejection: Mixed lymphocyte reaction (MLR) was assessed using T-cells from intestinal mesenteric lymph nodes. The number of infiltrated macrophages in the mesenteric lymph nodes and Peyer's patches of the graft was determined. Histological examinations of the grafts were also performed.[1]
Tacrolimus vs. Anti-CD154 in Pig-to-Rhesus Macaque Kidney Xenotransplantation
-
Animal Model: Genetically engineered pigs (GGTA1 knockout/CD55 transgenic) as donors and rhesus macaques as recipients.
-
Selection of Recipients: Rhesus macaques were screened for low pre-transplant xenoreactive antibody titers.
-
Transplantation: Bilateral nephrectomy followed by life-sustaining porcine renal xenotransplantation.
-
Immunosuppression Regimens:
-
Induction: T-cell depletion for all animals.
-
Maintenance Group 1 (Tacrolimus): Tacrolimus (target trough 8-12 ng/mL), mycophenolic acid, and steroids.
-
Maintenance Group 2 (Anti-CD154): Anti-CD154 (clone 5C8), mycophenolic acid, and steroids.
-
Maintenance Group 3 (Anti-CD40): Anti-CD40 (clone 2C10R4), mycophenolic acid, and steroids.
-
-
Monitoring: Serum creatinine (B1669602) levels to assess graft function.
-
Assessment of Rejection: Graft failure was the primary endpoint.[2][3]
Cyclosporine in Cynomolgus Monkey-to-Baboon Cardiac Xenotransplantation
-
Animal Model: Outbred cynomolgus monkeys as donors and outbred baboons as recipients.
-
Transplantation: Heterotopic cardiac transplantation into the necks of the recipients.
-
Immunosuppression:
-
Group 1 (Control): No immunosuppression.
-
Group 2: Cyclosporine and steroids.
-
Group 3: Cyclosporine, steroids, azathioprine, and antithymocyte globulin.
-
-
Monitoring: Graft function was monitored.
-
Assessment of Rejection: Histology of graft biopsies at 30 days and at the time of cessation of graft function. Mixed lymphocyte cultures and cytotoxic antibody assays were also performed.[4][5]
Conclusion
The landscape of immunosuppression in xenotransplantation is rapidly evolving. While established agents like calcineurin inhibitors and costimulation blockers have demonstrated significant efficacy in preclinical primate models, there is a continuous search for more effective and less toxic therapies. This compound, with its novel mechanism of action as a PAK2 inhibitor, shows promise in an allotransplantation model. However, its true potential in the context of xenotransplantation remains to be elucidated through rigorous preclinical studies in pig-to-primate models.
Direct comparative studies are essential to ascertain the relative efficacy and safety of this compound against current standard-of-care immunosuppressants. Such studies will be critical in guiding the development of optimal immunosuppressive protocols to finally bring the promise of xenotransplantation to clinical reality. Researchers are encouraged to build upon the foundational data presented here to design future investigations that will further clarify the role of these and other novel immunosuppressive agents.
References
- 1. Tacrolimus Is More Than Just a Calcineurin Inhibitor: It Suppresses NF-κB Activation in Human T Cells - ATC Abstracts [atcmeetingabstracts.com]
- 2. Mechanisms of immunotherapeutic intervention by anti-CD154 (CD40L) antibody in high-risk corneal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti- CD154 / CD40 Costimulation Blockade is Superior to Tacrolimus in Prolonging Survival in Pig-to-Nonhuman Primate Renal Xenotransplantation - ATC Abstracts [atcmeetingabstracts.com]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. ClinPGx [clinpgx.org]
- 6. Pre-transplant antibody screening and anti-CD154 costimulation blockade promote long-term xenograft survival in a pig-to-primate kidney transplant model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcineurin inhibitors and immunosuppression – a tale of two isoforms | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 8. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pak1 and Pak2 are activated in recurrent respiratory papillomas, contributing to one pathway of Rac1-mediated COX-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel insights into anti-CD40/CD154 immunotherapy in transplant tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Update on CD40 and CD154 blockade in transplant models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling PQA-18
Disclaimer: No specific Material Safety Data Sheet (MSDS) for PQA-18 is publicly available. The following guidance is based on the general safety protocols for handling potent, novel chemical compounds, particularly immunosuppressants and quinolinecarboxylic acid derivatives. Researchers must exercise extreme caution and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a novel immunosuppressant. The procedural steps outlined below are designed to ensure the safe handling, storage, and disposal of this compound.
Quantitative Data Summary
Due to the absence of a specific MSDS for this compound, a detailed quantitative data table cannot be provided. The following table summarizes the presumed hazards and necessary precautions based on its classification as a potent, biologically active compound.
| Parameter | Presumed Value/Information |
| Chemical Name | Prenylated Quinolinecarboxylic Acid derivative-18 (this compound) |
| CAS Number | Not readily available. PubChem CID: 73602831.[1] |
| Molecular Formula | C₂₆H₃₃NO₃ (example based on similar compounds, actual may vary) |
| Appearance | Likely a solid powder. |
| Primary Hazards | Potent immunosuppressant.[2][3][4] Potential for unknown toxicity. Avoid all routes of exposure (inhalation, ingestion, skin and eye contact). |
| Occupational Exposure Limits | Not established. Handle as a highly potent compound and minimize exposure to the lowest possible level. |
| Solubility | Likely soluble in organic solvents such as DMSO, ethanol.[5] |
| Storage | Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Access should be restricted to authorized personnel. |
| Incompatibility | Strong oxidizing agents.[6] |
Experimental Protocols: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound to prevent exposure. The following is a step-by-step guide for donning and doffing PPE.
1. Donning PPE:
- Step 1: Gowning: Wear a disposable lab coat or gown that covers the entire body. Ensure it is fully fastened.
- Step 2: Shoe Covers: Put on disposable shoe covers.
- Step 3: Gloves (First Pair): Don a pair of nitrile gloves. Check for any tears or defects.
- Step 4: Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. A fit-tested N95 respirator may be a minimum requirement, but a powered air-purifying respirator (PAPR) is recommended for handling larger quantities or for extended periods.
- Step 5: Eye Protection: Wear chemical splash goggles or a full-face shield.
- Step 6: Gloves (Second Pair): Don a second pair of nitrile gloves over the first pair. The outer gloves should be changed regularly, especially if contamination is suspected.
2. Doffing PPE:
- Step 1: Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
- Step 2: Gown and Shoe Covers: Remove the gown and shoe covers in a manner that avoids contaminating your inner clothing. Roll the gown inward and dispose of it in the hazardous waste container.
- Step 3: Eye and Respiratory Protection: Remove the face shield or goggles, followed by the respirator.
- Step 4: Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
- Step 5: Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: All work with this compound powder should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Weighing: Weighing of the powder should be done within an enclosure that provides containment, such as a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid aerosolization.
-
Emergency Equipment: Ensure an eyewash station and a safety shower are readily accessible.[6] Have a spill kit specifically for chemical spills available.
Storage:
-
Container: Store this compound in its original, tightly sealed container.
-
Location: Keep in a designated, locked, and well-ventilated storage area away from incompatible materials.
-
Labeling: The container must be clearly labeled with the chemical name, hazard warnings (e.g., "Potent Immunosuppressant," "Toxic"), and the date received.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weighing papers, and any other solid materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company, following all local, state, and federal regulations.
Mandatory Visualization
Caption: Workflow for the safe handling of this compound.
References
- 1. Prenylated quinolinecarboxylic acid derivative prevents neuronal cell death through inhibition of MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and immunotoxicity assessment of immunomodulatory monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Information for Immune Compromised Researchers [blink.ucsd.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
